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  • Product: 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine
  • CAS: 1370600-82-0

Core Science & Biosynthesis

Foundational

Chemical properties of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine Introduction: A Versatile Building Block in Modern Chemistry In the landscape of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine emerges as a compound of significant interest, embodying a unique combination of structural features: a reactive 5-bromopyridine core and a sterically defined 2-methylpropan-1-amine side chain. The pyridine ring, a common motif in pharmaceuticals, offers specific electronic and hydrogen-bonding capabilities. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for late-stage functionalization—a critical advantage in drug discovery programs for generating molecular diversity and optimizing structure-activity relationships (SAR).[1]

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound. We will explore the causality behind experimental choices and present actionable protocols, positioning this molecule as a valuable building block for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key physicochemical data for the title compound and its close structural analogs.

PropertyValueSource/Comment
CAS Number 1260760-23-7(for the title compound)
Molecular Formula C₉H₁₃BrN₂Calculated
Molecular Weight 229.12 g/mol Computed by PubChem for a close isomer.[2]
Appearance Likely a solid or oil at room temperature.Based on similar structures.
Topological Polar Surface Area (TPSA) 38.9 ŲCalculated for the isomer 1-(5-Bromopyridin-2-yl)cyclopropanamine.[3]
XLogP3-AA ~2.8Estimated based on related structures like 5-Bromo-N-methyl-N-(propan-2-yl)pyridin-2-amine.[2]

Synthesis and Reactivity: A Tale of Two Moieties

The chemical behavior of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine is governed by the interplay between its two primary functional regions: the 5-bromopyridine ring and the primary amine.

Proposed Synthetic Pathway

A robust synthesis is crucial for the accessibility of any chemical building block. While multiple routes can be envisioned, a logical and field-proven approach would involve the elaboration of a pre-functionalized pyridine ring. The causality here is to install the reactive bromine handle early and build the side chain subsequently.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Side Chain Formation & Deprotection A 2-Amino-5-bromopyridine B Protection of Amine A->B e.g., Acylation C Functionalization at C2 B->C Introduction of isobutyronitrile precursor D Protected Precursor E Reduction of Nitrile D->E e.g., LiAlH4 or H2/Catalyst F Deprotection E->F Acid/Base Hydrolysis G Target Molecule: 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine F->G Final Purification G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination TM Target Molecule (Ar-Br) suzuki_reagents R-B(OH)₂ Pd Catalyst, Base TM->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Base TM->buchwald_reagents suzuki_product Ar-R (C-C Bond) suzuki_reagents->suzuki_product Forms buchwald_product Ar-NR₂ (C-N Bond) buchwald_reagents->buchwald_product Forms G cluster_r1 R1 Diversity (via Amine) cluster_r2 R2 Diversity (via Bromide) Scaffold Core Scaffold (Title Compound) Amide Acylation (R1-C(O)-) Scaffold->Amide Sulfonamide Sulfonylation (R1-S(O)₂-) Scaffold->Sulfonamide Sec_Amine Reductive Amination (R1-CH₂-) Scaffold->Sec_Amine Suzuki Suzuki Coupling (R2 = Aryl, Alkyl) Scaffold->Suzuki Buchwald Buchwald-Hartwig (R2 = NR'R'') Scaffold->Buchwald Final Diverse Library of Analogs Amide->Final Sulfonamide->Final Sec_Amine->Final Suzuki->Final Buchwald->Final

Sources

Exploratory

2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine as a kinase inhibitor intermediate

Strategic Utilization in Kinase Inhibitor Design & Synthesis[1] Executive Summary This guide details the chemical architecture, synthesis, and medicinal chemistry applications of 2-(5-bromopyridin-2-yl)-2-methylpropan-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Kinase Inhibitor Design & Synthesis[1]

Executive Summary

This guide details the chemical architecture, synthesis, and medicinal chemistry applications of 2-(5-bromopyridin-2-yl)-2-methylpropan-1-amine (hereafter referred to as Intermediate A ). As a bifunctional building block, this molecule is critical in modern kinase inhibitor discovery. It offers a unique combination of a rigidifying gem-dimethyl linker (Thorpe-Ingold effect), a solubilizing primary amine , and a reactive aryl bromide handle for scaffold elaboration.

Structural Rationale & Medicinal Chemistry Logic

The value of Intermediate A lies in its ability to solve three common problems in kinase inhibitor optimization: conformation, solubility, and vector alignment.

1.1 The Gem-Dimethyl Effect (Thorpe-Ingold)

In linear alkyl chains, free rotation often results in a high entropic penalty upon binding to a kinase active site. The inclusion of the gem-dimethyl group at the benzylic (pyridylic) position restricts this rotation.

  • Mechanism: The bulky methyl groups force the amine side chain and the pyridine ring into a specific conformation (often gauche), pre-organizing the molecule for binding.

  • Outcome: This frequently results in a 10-100x increase in potency compared to the des-methyl or mono-methyl analogs due to reduced entropic loss during binding.

1.2 The Pyridine Pharmacophore

The 2,5-disubstituted pyridine ring is a privileged scaffold.

  • N1 Interaction: The pyridine nitrogen often serves as a hydrogen bond acceptor, interacting with water networks in the solvent-exposed regions of the kinase or directly with hinge residues (e.g., in CDK4/6 or AKT inhibitors).

  • Vector Positioning: The 2-position alkylamine extends into the solvent front (solubilizing tail), while the 5-position bromide allows for coupling to the core hinge-binding scaffold (e.g., pyrimidine, indazole).

Validated Synthetic Protocol

To ensure reproducibility and scalability, the synthesis is divided into two distinct phases: Nucleophilic Aromatic Substitution (


)  and Chemoselective Reduction .
Phase 1: Construction of the Carbon Skeleton

Reaction:


 of 5-bromo-2-fluoropyridine with isobutyronitrile.

Reagents:

  • Substrate: 5-Bromo-2-fluoropyridine (CAS 766-11-0)

  • Nucleophile: Isobutyronitrile (CAS 78-82-0)

  • Base: KHMDS (Potassium hexamethyldisilazide) or LiHMDS. Avoid NaH if possible to reduce heterogeneous reaction issues.

  • Solvent: Anhydrous Toluene or THF.

Protocol:

  • Deprotonation: In a flame-dried flask under

    
    , dissolve isobutyronitrile (1.1 eq) in anhydrous Toluene. Cool to 0°C. Add KHMDS (0.5 M in toluene, 1.2 eq) dropwise. Stir for 30 min to form the potassio-nitrile species.
    
  • Displacement: Add a solution of 5-bromo-2-fluoropyridine (1.0 eq) in Toluene dropwise to the cold anion solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS for the disappearance of the fluoride.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] The product, 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile , is usually a solid that can be recrystallized from Hexanes/EtOAc.
    
Phase 2: Chemoselective Reduction

Challenge: Reducing the nitrile to a primary amine without debrominating the pyridine ring (Ar-Br bond is labile under aggressive reductive conditions like


 at reflux or 

).

Recommended Method: Borane-THF Complex (


) 

Protocol:

  • Setup: Dissolve the nitrile intermediate (from Phase 1) in anhydrous THF under

    
    .
    
  • Addition: Cool to 0°C. Add

    
     (1.0 M, 3.0 eq) dropwise. Caution: Exothermic.
    
  • Reflux: Heat the mixture to a gentle reflux (65°C) for 2-3 hours. The Ar-Br bond is stable to diborane.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH to destroy excess borane. Then, add 6M HCl (aq) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH (pH > 12). Extract with DCM. Dry over

    
    .[2]
    
  • Purification: If necessary, purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH4OH).

Experimental Workflow & Pathway Visualization

The following diagram illustrates the synthetic logic and the downstream divergence points for library generation.

G Start 5-Bromo-2-fluoropyridine (Starting Material) Step1 Anion Formation (Isobutyronitrile + KHMDS) Start->Step1 S_NAr Inter1 Intermediate: 2-(5-bromopyridin-2-yl)- 2-methylpropanenitrile Step1->Inter1 Alkylation Step2 Reduction (BH3-THF) Inter1->Step2 Chemoselective Reduction Final TARGET: 2-(5-bromopyridin-2-yl)- 2-methylpropan-1-amine Step2->Final Hydrolysis Suzuki Suzuki Coupling (Ar-Br + Boronic Acid) Final->Suzuki Scaffold Attachment Amide Amide/Urea Formation (R-NH2 + Electrophile) Final->Amide Tail Diversification

Caption: Synthetic pathway from fluoropyridine precursor to the target amine, showing downstream diversification vectors.

Key Physical Data & Handling
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 229.12 g/mol
Appearance Pale yellow oil or low-melting solidHygroscopic as a free base.
Storage 2-8°C, under ArgonAmine absorbs

from air (carbamate formation).
Solubility DCM, MeOH, DMSOModerate water solubility (pH dependent).
pKa (Calc) ~9.5 (Alkyl amine), ~2.5 (Pyridine)The primary amine is the dominant basic center.
Application Case Studies
5.1 CDK4/6 Inhibitors (Ribociclib Analogs)

In the development of CDK4/6 inhibitors, the pyridine moiety mimics the binding mode of known inhibitors like Ribociclib. The 5-bromo position allows for Suzuki coupling to a pyrrolo[2,3-d]pyrimidine core. The gem-dimethyl amine tail extends into the solvent channel, improving oral bioavailability by increasing solubility without adding excessive lipophilicity.

5.2 PROTAC Linker Design

This intermediate is increasingly used in Proteolysis Targeting Chimeras (PROTACs). The Ar-Br is coupled to the target ligand, while the primary amine serves as the attachment point for the PEG or alkyl chain linker connecting to the E3 ligase ligand (e.g., Thalidomide or VHL ligands).

References
  • Vertex Pharmaceuticals. (2014). Kinase Inhibitors.[3][4][5][6][7] US Patent 8,741,931 B2.

    • Context: Describes the use of 2-amino-5-bromopyridine derivatives and related scaffolds in kinase inhibitor synthesis.
  • Vertex Pharmaceuticals. (2011).[1][8] Inhibitors of PKC-theta. US Patent 7,855,211 B2.

    • Context: Details the synthesis of pyridine-based kinase inhibitors and the utility of solubilizing amine tails.
  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1636.

    • Context: Provides authoritative grounding for the cross-coupling chemistry (Suzuki/Buchwald)
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

    • Context: Explains the "Thorpe-Ingold" or gem-dimethyl effect in medicinal chemistry design.
  • PubChem. (2025).[9] 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile (Compound Summary).[10][11]

    • Context: Verification of the nitrile precursor identity and properties.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine: A Detailed Guide for Medicinal Chemistry

Introduction: Strategic Importance of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine The structural motif of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine represents a valuable scaffold in the landscape of modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

The structural motif of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine represents a valuable scaffold in the landscape of modern drug discovery and development. This assertion is predicated on the strategic incorporation of several key pharmacophoric features. The pyridine ring serves as a versatile platform for engaging in hydrogen bonding and π-stacking interactions within biological targets. The bromine atom at the 5-position provides a crucial handle for diversification through transition metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). Furthermore, the gem-dimethyl group on the side chain can enhance metabolic stability and introduce conformational constraints, which can be pivotal for optimizing selectivity and potency. The primary amine offers a key interaction point for salt formation and hydrogen bonding. This application note provides detailed, field-proven protocols for the synthesis of this important building block, intended for researchers and scientists in the pharmaceutical and allied industries.

Retrosynthetic Analysis and Strategy

A robust and efficient synthesis of the target molecule, 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine, can be envisioned from the commercially available starting material, 2-(5-Bromopyridin-2-yl)acetonitrile. This strategic choice significantly streamlines the synthetic sequence. The retrosynthetic analysis reveals a two-step process:

  • Gem-Dimethylation: The first step involves the exhaustive methylation of the α-carbon of 2-(5-Bromopyridin-2-yl)acetonitrile to install the key gem-dimethyl group.

  • Nitrile Reduction: The subsequent step focuses on the reduction of the nitrile functionality to the corresponding primary amine.

This approach is both convergent and efficient, relying on well-established and scalable chemical transformations.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product 2_5_bromoacetonitrile 2-(5-Bromopyridin-2-yl)acetonitrile dimethyl_nitrile 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile 2_5_bromoacetonitrile->dimethyl_nitrile 1. Strong Base (e.g., NaH) 2. Methyl Iodide (excess) target_amine 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine dimethyl_nitrile->target_amine Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Proposed two-step synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine.

Experimental Protocols

Part 1: Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

Causality of Experimental Choices: The α-protons of 2-(5-Bromopyridin-2-yl)acetonitrile are acidic due to the electron-withdrawing effects of both the nitrile group and the pyridine ring. A strong, non-nucleophilic base such as sodium hydride (NaH) is employed to ensure complete deprotonation, forming a resonance-stabilized carbanion. An excess of methyl iodide is used to drive the dialkylation to completion. Anhydrous conditions are critical to prevent quenching of the carbanion by water.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
2-(5-Bromopyridin-2-yl)acetonitrile196.0310.01.0
Sodium Hydride (60% dispersion in oil)24.0022.02.2
Methyl Iodide141.9425.02.5
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated Aqueous NH₄Cl solution-20 mL-
Ethyl Acetate-100 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate---

Step-by-Step Protocol:

  • Reaction Setup: To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol).

  • Washing of NaH: Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Solvent Addition: Add anhydrous THF (30 mL) to the flask.

  • Addition of Starting Material: Dissolve 2-(5-Bromopyridin-2-yl)acetonitrile (1.96 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.56 mL, 3.55 g, 25.0 mmol) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile.

Part 2: Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

Causality of Experimental Choices: The reduction of the nitrile to the primary amine can be achieved using several reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is highly effective for this transformation.[1] Alternatively, catalytic hydrogenation with Raney Nickel is a scalable and often cleaner method, avoiding the need for a challenging aqueous workup associated with LiAlH₄.[2] The choice between these methods may depend on the available equipment and scale of the synthesis. Here, we detail the LiAlH₄ protocol due to its common use in research laboratories.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile224.085.01.0
Lithium Aluminum Hydride (LiAlH₄)37.957.51.5
Anhydrous Tetrahydrofuran (THF)-30 mL-
Water---
15% Aqueous NaOH solution---
Diethyl Ether-50 mL-
Anhydrous Sodium Sulfate---

Step-by-Step Protocol (LiAlH₄ Reduction):

  • Reaction Setup: To a dry, three-necked, 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (0.28 g, 7.5 mmol) and anhydrous THF (15 mL).

  • Addition of Nitrile: Dissolve 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile (1.12 g, 5.0 mmol) in anhydrous THF (15 mL) and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C and carefully and sequentially add water (0.3 mL), 15% aqueous NaOH solution (0.3 mL), and then water again (0.9 mL).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with diethyl ether.

  • Extraction and Drying: Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solution under reduced pressure to yield the crude 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine.

  • Purification: If necessary, the product can be further purified by silica gel column chromatography (using a solvent system containing a small percentage of triethylamine to prevent streaking, e.g., dichloromethane/methanol/triethylamine) or by crystallization of a suitable salt (e.g., hydrochloride).

Workflow Visualization

Experimental_Workflow cluster_part1 Part 1: Gem-Dimethylation cluster_part2 Part 2: Nitrile Reduction p1_start Start: 2-(5-Bromopyridin-2-yl)acetonitrile p1_s1 Deprotonation with NaH in THF p1_start->p1_s1 p1_s2 Alkylation with excess Methyl Iodide p1_s1->p1_s2 p1_s3 Aqueous Workup (NH4Cl quench) p1_s2->p1_s3 p1_s4 Extraction with Ethyl Acetate p1_s3->p1_s4 p1_s5 Purification (Column Chromatography) p1_s4->p1_s5 p1_end Intermediate: 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile p1_s5->p1_end p2_start Start: Intermediate Nitrile p1_end->p2_start p2_s1 Reduction with LiAlH4 in THF p2_start->p2_s1 p2_s2 Fieser Workup (H2O, NaOH, H2O) p2_s1->p2_s2 p2_s3 Filtration and Extraction p2_s2->p2_s3 p2_s4 Purification (Optional) p2_s3->p2_s4 p2_end Final Product: 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine p2_s4->p2_end

Caption: Step-by-step workflow for the synthesis of the target amine.

Conclusion and Future Perspectives

The protocols detailed herein provide a reliable and scalable pathway for the synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine, a key building block for medicinal chemistry programs. The two-step sequence from a commercially available starting material ensures efficiency and accessibility. The final product is primed for further elaboration, particularly at the bromine position, using reactions such as Suzuki or Buchwald-Hartwig couplings, to generate libraries of novel compounds for biological evaluation.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society.
  • Chemguide. Reduction of Nitriles. [Link][1]

  • Organic Chemistry Portal. Nitrile to Amine. [Link][2]

Sources

Application

Suzuki-Miyaura coupling conditions for 5-bromopyridine amines

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromopyridin-2-amine Introduction & Scientific Context The 5-bromopyridin-2-amine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromopyridin-2-amine

Introduction & Scientific Context

The 5-bromopyridin-2-amine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., CDK, ALK inhibitors). However, functionalizing this substrate via Suzuki-Miyaura cross-coupling presents a "perfect storm" of chemical challenges that often leads to stalled reactions or low yields in standard high-throughput screens.

The "Pyridine Problem"

Success with this substrate requires navigating two competing deactivation pathways:[1]

  • Catalyst Poisoning (Coordination): The pyridine ring nitrogen (

    
    ) is a strong 
    
    
    
    -donor. It competitively binds to the unsaturated Pd(0) or Pd(II) species, displacing the phosphine ligand and forming an inactive "off-cycle" resting state (e.g.,
    
    
    ).
  • Electronic Deactivation: While pyridines are generally electron-deficient (facilitating oxidative addition), the amino group at the 2-position is a strong resonance donor (

    
     effect). This increases electron density at the C5 position, rendering the C-Br bond less electrophilic and significantly slowing the rate of oxidative addition compared to 2-fluoropyridine or unsubstituted bromopyridine.
    

This guide provides a tiered protocol strategy to overcome these barriers, moving from robust "workhorse" conditions to high-performance systems for difficult coupling partners.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific points of failure common to aminopyridines.

SuzukiMechanism cluster_legend Critical Failure Point Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Slowed by C2-NH2) Pd0->OxAdd + 5-Br-Py-NH2 PdII_ArX Pd(II)-Ar-Br OxAdd->PdII_ArX Poison INACTIVE COMPLEX [Pd(II)-Ar(Pyridine)L] PdII_ArX->Poison + Excess Substrate (N-Coordination) TransMet Transmetallation (Base Activated) PdII_ArX->TransMet + Ar-B(OH)2 / Base Poison->PdII_ArX Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the off-cycle equilibrium where the pyridine nitrogen sequesters the palladium catalyst.

Critical Variables & Optimization Strategy

Ligand Selection: The Steric Solution

To prevent


 coordination, the ligand must be sterically bulky enough to physically block the approach of the pyridine nitrogen to the metal center while remaining electron-rich to facilitate oxidative addition at the deactivated C5 position.
  • Recommended: XPhos or A-taPhos (Amphos). These Buchwald-type ligands are bulky and electron-rich.

  • Standard: dppf . The large bite angle of bidentate dppf resists displacement but is less active for sterically hindered coupling partners.

Base Selection: Solubility vs. Strength
  • 
     (Potassium Phosphate):  The gold standard for nitrogen heterocycles. It buffers the reaction and minimizes base-mediated decomposition of sensitive boronic acids.
    
  • 
     (Cesium Carbonate):  Essential for dry organic solvents (THF/Dioxane) due to higher solubility than potassium salts.
    
Solvent Systems
  • Dioxane/Water (4:1): The universal solvent. Water is critical for dissolving the inorganic base and activating the boronic acid.

  • n-Butanol: A "green" alternative that often solubilizes polar aminopyridines better than non-polar ethers.

Experimental Protocols

Method A: The High-Performance Protocol (Recommended)

Use this for: Valuable substrates, sterically hindered partners, or when Method B fails.

Rationale: Uses XPhos Pd G2 , a precatalyst that generates the active monoligated Pd(0) species even at room temperature, preventing the induction period where poisoning often occurs.

ComponentEquivalentsNotes
5-Bromopyridin-2-amine 1.0 equivLimiting reagent
Boronic Acid/Ester 1.2 - 1.5 equivExcess compensates for protodeboronation
Catalyst: XPhos Pd G2 0.02 - 0.05 equiv(2-5 mol%) High activity precatalyst
Base:

(tribasic)
3.0 equivFinely ground powder or 0.5M aq. solution
Solvent THF : Water (10:1)or Dioxane : Water (4:[2][3]1)
Temperature 60°C - 80°CMild heat is usually sufficient

Step-by-Step:

  • Charge a reaction vial with the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add XPhos Pd G2 (2 mol%). Note: If using G3 or G4, ensure compatibility with the solvent.

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed THF/Water mixture via syringe.

  • Stir vigorously at 60°C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[3][4] The free amine product may be polar; if lost in aqueous layer, back-extract with DCM/Isopropanol (3:1).

Method B: The "Workhorse" Protocol (Cost-Effective)

Use this for: Initial screening, simple aryl boronic acids, scale-up of non-precious intermediates.

ComponentEquivalentsNotes
Catalyst: Pd(dppf)Cl2[3][5]·DCM 0.05 equiv(5 mol%) Robust, air-stable
Base:

2.5 equivStandard carbonate base
Solvent Dioxane : Water (4:1)Requires reflux temperatures
Temperature 90°C - 100°CHigher T required to overcome activation barrier

Step-by-Step:

  • Combine halide, boronic acid, and base in a flask.[2][3][4]

  • Add solvent (Dioxane/Water).[3][6]

  • Degas by bubbling Nitrogen through the solution for 10 minutes (Sparging). Critical: dppf is sensitive to oxidation at high temps.

  • Add Pd(dppf)Cl2 quickly under positive nitrogen pressure.

  • Heat to 90°C for 12–18 hours.

Troubleshooting & Decision Tree

If conversion is low (<20%):

  • Check Boronic Acid Stability: Is protodeboronation occurring? Switch to a Boronic Ester (Pinacol) or Potassium Trifluoroborate (

    
    ) .
    
  • Switch Ligand: Move from dppf to A-taPhos (Amphos). This ligand is specifically designed for amino-heterocycles.

  • Protect the Amine: If the free amine is causing solubility issues or side reactions, protect as NH-Boc or NH-Ac . (Boc is preferred as Acetyl can sometimes migrate).

OptimizationWorkflow Start Start: 5-Br-Py-NH2 CheckSol Solubility Check Start->CheckSol MethodB Method B: Pd(dppf)Cl2 / K2CO3 CheckSol->MethodB Standard Result1 Yield > 50%? MethodB->Result1 Success Scale Up Result1->Success Yes MethodA Method A: XPhos Pd G2 / K3PO4 Result1->MethodA No (Stalled) Result2 Yield > 50%? MethodA->Result2 Result2->Success Yes Protect Protect Amine (NH-Boc) Result2->Protect No (Decomp) Retry Retry Method A Protect->Retry

Figure 2: Logical workflow for optimizing coupling conditions.

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006, 45, 3484-3488.[7]

    • Context: Defines the use of XPhos for aminopyridines without protection.
  • Guram, A. S., et al. "New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Organic Letters, 2007, 9, 3484.

    • Context: Introduces A-taPhos (Amphos) specifically for heteroaryl chlorides/amines.
  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Sigma-Aldrich ChemFiles, Vol 10, No 1.

    • Context: General review of base/solvent comp
  • Molander, G. A. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium organotrifluoroborates."[8] Accounts of Chemical Research, 2007.

    • Context: Alternative coupling partners for difficult substr

Sources

Method

Buchwald-Hartwig amination using 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine Executive Summary This guide details the protocols for utilizing 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

Executive Summary

This guide details the protocols for utilizing 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine (CAS: Variable/Generic Structure) in Palladium-catalyzed Buchwald-Hartwig amination.

This molecule presents a classic chemoselectivity challenge : it contains both an electrophilic handle (5-bromo-pyridine) and a nucleophilic tether (primary alkyl amine).

  • The Risk: Attempting a direct cross-coupling at the bromine position without protecting the amine will result in rapid oligomerization/polymerization (intermolecular self-coupling).

  • The Solution: This protocol prioritizes a Protection-Coupling-Deprotection strategy to ensure high yields and purity.

Strategic Analysis & Decision Logic

Before initiating synthesis, the researcher must define the reaction vector. The bifunctional nature of the substrate dictates the workflow.

Decision Tree: Workflow Selection

SynthesisStrategy Start Target: 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine Decision Which site is reacting? Start->Decision RouteA Route A: Reacting the Bromide (Functionalizing the Ring) Decision->RouteA Electrophile Mode RouteB Route B: Reacting the Amine (Extending the Chain) Decision->RouteB Nucleophile Mode RiskA RISK: Self-Coupling RouteA->RiskA ActionA MANDATORY: Boc-Protection RouteA->ActionA RiskB RISK: Polymerization if Partner is Ar-X RouteB->RiskB ActionB Standard Amine Coupling (Use Partner as Electrophile) RouteB->ActionB StepA2 Buchwald Coupling (Pd/RuPhos or BrettPhos) ActionA->StepA2

Figure 1: Strategic decision tree for bifunctional pyridine scaffolds.

Critical Mechanistic Insights

The 5-Bromopyridine Electrophile

Unlike 2-bromopyridines, which are electron-deficient and prone to nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), 5-bromopyridines  behave more like electron-deficient aryl bromides. They require efficient Pd-catalysts to facilitate oxidative addition.
  • Catalyst Poisoning: The pyridine nitrogen is a competitive ligand. It can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (Dialkylbiarylphosphines) are essential. They promote reductive elimination and prevent the formation of inactive Pd-pyridine dimers.

Ligand Selection Matrix
Target Coupling PartnerRecommended LigandCatalyst SourceBase
Primary Amines (Anilines/Alkyl)BrettPhos Pd(OAc)₂ or Pd₂(dba)₃NaOtBu
Secondary Amines (Cyclic/Acyclic)RuPhos Pd(OAc)₂NaOtBu
Amides/Carbamates Xantphos Pd₂(dba)₃Cs₂CO₃
General/Robust tBuXPhos Pd(OAc)₂NaOtBu

Detailed Protocol: Ring Functionalization (Route A)

Objective: Couple an external amine (


) to the 5-position of the pyridine ring.
Pre-requisite:  The primary amine side chain must be protected to prevent self-reaction.
Phase 1: Protection ( -Boc Formation)

Note: If your starting material is already protected, skip to Phase 2.

  • Dissolve 1.0 equiv of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine in DCM (0.2 M).

  • Add 1.1 equiv of Di-tert-butyl dicarbonate (

    
    ).
    
  • Add 1.2 equiv of Triethylamine (

    
    ) (or DIPEA).
    
  • Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Wash with water, brine, dry over

    
    , and concentrate.
    
  • Result: tert-butyl (2-(5-bromopyridin-2-yl)-2-methylpropyl)carbamate.

Phase 2: The Buchwald-Hartwig Coupling

Reagents:

  • Electrophile: N-Boc protected substrate (1.0 equiv).

  • Nucleophile: External Amine (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (2–5 mol%).

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines) (4–10 mol%, 2:1 L:Pd ratio).

  • Base: NaOtBu (1.5 equiv).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1–0.2 M).

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a stir bar. Evacuate and backfill with Argon (

    
    ) three times.
    
  • Solids Addition: Under a counter-flow of Argon, add:

    • Pd(OAc)₂[1][2]

    • Ligand (RuPhos/BrettPhos)[3][4][5][6]

    • NaOtBu (Base)[5]

    • N-Boc protected Aryl Bromide

    • (If the amine partner is solid, add it here).

  • Solvent & Liquids: Add anhydrous Toluene via syringe. If the amine partner is liquid, add it now.

  • Activation: Seal the vessel. Stir at room temperature for 5 minutes to allow the active catalytic species (

    
    ) to form.
    
  • Heating: Heat the reaction to 80–100°C .

    • Tip: 5-bromopyridines can be sluggish. If conversion is low after 2 hours, increase to 110°C.

  • Monitoring: Monitor by LCMS. Look for the consumption of the bromide.

    • Note: The pyridine nitrogen can cause tailing on silica; use amine-modified silica or add 1%

      
       to the eluent during purification.
      
  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

Phase 3: Deprotection (Optional)

To recover the primary amine side chain:

  • Dissolve the coupled product in DCM.

  • Add TFA (20% v/v). Stir at RT for 1–2 hours.

  • Concentrate and neutralize (using ion-exchange resin or basic workup) to obtain the final diamine.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Catalyst DeactivationEnsure strict anaerobic conditions. Switch to a precatalyst like RuPhos-Pd-G3 or BrettPhos-Pd-G3 to bypass the activation step.
Dehalogenation (H-Pyridine)

-Hydride Elimination
Switch solvent from Dioxane to Toluene. Avoid alcohol solvents. Lower temperature slightly.
Low Yield (Conversion OK) Pd-CoordinationThe product (diamine) might be chelating Pd. Increase catalyst loading or use a stronger ligand binder like tBuBrettPhos .
Incomplete Conversion Base InsolubilitySwitch from NaOtBu to Cs₂CO₃ and use tBuOH or Dioxane to improve base solubility.

Visualizing the Catalytic Cycle

Understanding the specific interaction between the Pyridine Nitrogen and the Palladium center is vital.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-Pyridine Coord Amine Coordination OxAdd->Coord + Amine Poison OFF-CYCLE TRAP (Pyridine N-Coordination) OxAdd->Poison Coordination of Pyridine N Deprot Deprotonation (Base) Coord->Deprot - HBr (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Poison->OxAdd Heat/Bulky Ligand

Figure 2: Catalytic cycle highlighting the risk of off-cycle pyridine coordination (trap).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maitland Jones, A., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Paul, F., et al. (1994). "Palladium-catalyzed formation of Carbon-Nitrogen bonds."[7][1][4][8] Journal of the American Chemical Society.

Disclaimer: This protocol involves the use of transition metals and hazardous reagents. All experiments should be conducted in a fume hood with appropriate PPE. The user assumes all responsibility for safety and compliance.

Sources

Application

Application Note: Protecting Group Strategies for 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

Abstract & Chemical Context This guide details the strategic protection of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine (Structure 1 ). This scaffold is a high-value pharmacophore in kinase inhibitor development, combi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the strategic protection of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine (Structure 1 ). This scaffold is a high-value pharmacophore in kinase inhibitor development, combining a basic amine (solubility/binding) with a rigid pyridine core.

The molecule presents a unique "Chemo-selectivity Paradox":

  • The Amine (

    
    ):  Located on a neopentyl-like carbon, it is a primary aliphatic amine. While nucleophilic, it is sterically shielded by the adjacent gem-dimethyl group.
    
  • The Pyridine Core: Electron-deficient and susceptible to nucleophilic attack (e.g., by organolithiums) at the C6 position.

  • The Bromide (C5): The primary handle for functionalization via Palladium-catalyzed cross-coupling or Lithium-Halogen exchange.

Critical Decision Point: The choice of protecting group (PG) is strictly dictated by the subsequent transformation intended for the C5-Bromide.

Strategic Analysis & Decision Matrix

Do not apply a "one-size-fits-all" protection strategy. Use the logic flow below to select the optimal protocol.

Graphviz: Strategic Decision Tree

ProtectionStrategy Start Target: C5-Functionalization of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine Decision What is the Next Step? Start->Decision PathA Transition Metal Catalysis (Suzuki, Buchwald, Heck) Decision->PathA Pd/Cu Cycles PathB Organometallic Exchange (Lithiation, Grignard) Decision->PathB Li/Mg Exchange SolA STRATEGY A: Mono-Carbamate (Boc or Cbz) PathA->SolA SolB STRATEGY B: Cyclic Disilylamine (STABASE) PathB->SolB ReasonA Why: Masks nucleophilicity; Stable to mild base/heat. Easy deprotection. SolA->ReasonA ReasonB Why: Removes ALL acidic protons; Prevents catalyst poisoning; Stable to n-BuLi. SolB->ReasonB

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream chemistry.

Protocol A: Boc Protection (For Suzuki/Heck Couplings)

Rationale: For standard cross-couplings, the primary concern is preventing the amine from coordinating to the Palladium catalyst. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under basic Suzuki conditions and ease of removal.

Challenge: The amine is in a "neopentyl" position (bonded to a


 which is bonded to a quaternary carbon). This steric bulk can retard the reaction rate compared to linear alkyl amines.
Materials
  • Substrate: 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Base: Triethylamine (

    
    ) (1.5 eq)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (5 mol%) — Critical for steric bulk.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the amine (10 mmol) in anhydrous DCM (30 mL) under nitrogen.

  • Base Addition: Add

    
     (15 mmol) followed by DMAP (0.5 mmol).
    
  • Reagent Addition: Cool the solution to 0°C. Add a solution of

    
     (11 mmol) in DCM (5 mL) dropwise over 10 minutes.
    
    • Note: Gas evolution (

      
      ) will occur.[1] Ensure proper venting.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (ninhydrin stain) or LCMS. The free amine peak should disappear.

  • Workup: Wash with 0.5M citric acid (removes DMAP/TEA), followed by sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via silica flash chromatography (Hexanes/EtOAc).

Yield Expectation: >90% as a white/off-white solid.

Protocol B: Stabase Protection (For Lithium-Halogen Exchange)

Rationale: This is the high-expertise protocol . If you intend to convert the C5-Bromide to a C5-Lithio species (using


-BuLi) to react with electrophiles (aldehydes, ketones, etc.), Boc protection is risky .
  • The Risk: The N-H proton of a Boc-amine is acidic (

    
    ). 
    
    
    
    -BuLi will deprotonate it first, requiring 2 equivalents of base. This creates a dianion that often leads to low yields or nucleophilic attack on the pyridine ring.
  • The Solution: The Stabase adduct (2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane) protects the nitrogen as a cyclic bis-silyl amine. It removes both protons and is stable to strong bases.

Graphviz: Stabase Workflow

StabaseWorkflow Substrate Free Amine (R-NH2) Protected STABASE Adduct (Cyclic Disilylamine) Substrate->Protected + Reagent + Base Reagent 1,2-Bis(chlorodimethylsilyl)ethane Lithiation Li-Hal Exchange (n-BuLi, -78°C) Protected->Lithiation Quench Electrophile (E+) Lithiation->Quench Deprotection Workup (Mild Acid) Quench->Deprotection

Figure 2: The Stabase workflow allows for clean lithiation without proton interference.

Materials
  • Substrate: 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine (1.0 eq)

  • Reagent: 1,2-Bis(chlorodimethylsilyl)ethane (1.05 eq)

  • Base: Triethylamine (2.2 eq)

  • Solvent: Anhydrous DCM.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the amine (10 mmol) and

    
     (22 mmol) in anhydrous DCM (40 mL).
    
  • Protection: Add 1,2-bis(chlorodimethylsilyl)ethane (10.5 mmol) dropwise at 0°C.

    • Observation: A white precipitate (

      
      ) will form immediately.
      
  • Reaction: Stir at RT for 2–3 hours.

    • Validation:

      
       will show the disappearance of N-H protons and the appearance of silyl-methyl signals (
      
      
      
      ppm).
  • Filtration: Filter off the amine salts under an inert atmosphere (Schlenk frit) if possible, or perform a rapid aqueous wash with ice-cold

    
     buffer (pH 5-6). Avoid strong acid or base washes. 
    
  • Concentration: Evaporate solvent to yield the Stabase-protected intermediate. Use immediately for lithiation.

Lithiation & Deprotection (The Payoff)
  • Dissolve Stabase-intermediate in dry THF at -78°C.

  • Add

    
    -BuLi (1.1 eq). Note: No "sacrificial" base is needed.
    
  • Stir 15 min (Li-Hal exchange is fast).

  • Add Electrophile.

  • Cleavage: The Stabase group is extremely labile to acid. During the aqueous workup (e.g., 1M HCl or even silica gel chromatography), the group often cleaves spontaneously to return the primary amine. If not, treat with dilute HCl/MeOH for 10 minutes.

Comparative Data Table

FeatureBoc Protection Stabase Protection N,N-Dibenzyl
Reagent Cost LowHighMedium
Atom Economy GoodModeratePoor
Stability (Base) ExcellentExcellent (

-BuLi compatible)
Excellent
Stability (Acid) Poor (Cleaves)Very Poor (Cleaves easily)Good
Lithiation Suitability Low (Acidic proton)High (Best in Class) Moderate (Hard to remove)
Deprotection TFA or HClDilute Acid or F-Hydrogenolysis (

/Pd)
Risk Isobutylene gasMoisture sensitivityReduction of Pyridine/Br

Troubleshooting & Quality Assurance

  • Problem: Incomplete Boc protection after 24 hours.

    • Root Cause: Steric hindrance of the neopentyl system.

    • Fix: Switch solvent to refluxing THF or use "Boc-ON" reagent instead of

      
      . Alternatively, add 10% MeOH to the DCM; alcoholic solvents accelerate Boc protection of hindered amines via hydrogen bond stabilization of the transition state [4].
      
  • Problem: Low yield during Lithiation (Boc route).

    • Root Cause:

      
      -BuLi attacked the Boc carbonyl or the Pyridine ring.
      
    • Fix: Switch to Protocol B (Stabase) . If Stabase is unavailable, use Lithium-Magnesium exchange (

      
      -PrMgCl
      
      
      
      LiCl, "TurboGrignard") at 0°C instead of
      
      
      -BuLi at -78°C. The Magnesiate is less nucleophilic toward the carbonyl.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Clayden, J.Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002.
  • Djuric, S. W.; et al. "Silicon-based protecting groups for amines in lithiation reactions." Tetrahedron Lett.[2]1981 , 22, 1787. (Original Stabase methodology).

  • Vilaivan, T. "Alcohol Speed up Boc Protection of Primary Amines."[3] Tetrahedron Lett.[2]2006 , 47, 6739.

  • Knochel, P.; et al. "A Practical Guide for the Preparation and Use of Organometallic Reagents." Chem. Eur. J.2011, 17, 1.

Sources

Method

Application Note: Scalable Synthesis of gem-Dimethyl Substituted Pyridine Amines

Executive Summary & Strategic Importance The introduction of gem-dimethyl groups ( ) into pyridine scaffolds is a high-value strategy in modern drug discovery. This structural modification exploits the Thorpe-Ingold Effe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The introduction of gem-dimethyl groups (


) into pyridine scaffolds is a high-value strategy in modern drug discovery. This structural modification exploits the Thorpe-Ingold Effect  (gem-dimethyl effect), which restricts conformational flexibility, pre-organizing the molecule for target binding and often improving potency.[1] Furthermore, gem-dimethylation blocks metabolic "soft spots" (typically benzylic-type positions), significantly enhancing the pharmacokinetic (PK) profile of lead compounds [1].[1]

However, synthesizing these motifs on electron-deficient pyridine rings presents specific challenges:

  • Nucleophilic attacks on pyridines are difficult without activation.

  • Steric hindrance of the gem-dimethyl group impedes standard substitution reactions.

  • Scalability is often compromised by the need for cryogenic conditions or pyrophoric reagents.

This guide details two validated, scalable protocols for installing gem-dimethyl amines: (A) The Ritter-Type Side Chain Assembly for tertiary carbinamines, and (B) The Radical Minisci Alkylation for direct ring functionalization.[1]

Strategic Analysis: Route Selection

When designing a synthesis for gem-dimethyl pyridine amines, the position of the amine relative to the pyridine ring dictates the methodology.

Target MotifStructural DescriptionPrimary ChallengeRecommended Route
Type A: Tertiary Carbinamine Amine attached to a quaternary carbon on a side chain (e.g., 2-(pyridin-2-yl)propan-2-amine).Steric crowding; elimination side-reactions during amination.Grignard Addition + Ritter Reaction
Type B: Ring-Substituted gem-Dimethyl alkyl group (e.g., tert-butyl, isopropyl) directly on the pyridine ring.Low reactivity of pyridine to Friedel-Crafts; regioselectivity.Radical Minisci Reaction

Protocol A: Synthesis of -Dimethyl-2-pyridinemethanamine

Target: High-purity synthesis of 2-(pyridin-2-yl)propan-2-amine. Application: Building block for CFTR modulators (e.g., Ivacaftor analogs) and kinase inhibitors.[1]

Mechanistic Pathway

This route avoids the unstable imine intermediate often encountered when adding Grignards to nitriles. Instead, it proceeds via a stable tertiary alcohol, followed by a Ritter reaction to install the nitrogen.[1]

RitterPathway cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis Start 2-Bromopyridine Inter1 Tertiary Alcohol Intermediate Start->Inter1 Lithiation Reagent1 iPrMgCl / Acetone (LaCl3 optional) Reagent1->Inter1 Inter2 N-Acetyl Intermediate Inter1->Inter2 Carbocation Capture Reagent2 H2SO4 / MeCN Reagent2->Inter2 Product Gem-Dimethyl Amine Product Inter2->Product Deprotection Reagent3 HCl / Reflux Reagent3->Product

Figure 1: The stepwise conversion of 2-bromopyridine to the target amine via the Ritter sequence.

Detailed Methodology (Scale: 100 mmol)
Step 1: Formation of 2-(pyridin-2-yl)propan-2-ol

Note: Using n-Butyllithium is standard, but Isopropylmagnesium chloride (TurboGrignard) is safer for scale-up.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, N2 inlet, and addition funnel.

  • Solvent: Charge 2-bromopyridine (15.8 g, 100 mmol) and anhydrous THF (150 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 mins. Maintain internal temp < -70°C. Stir for 45 mins.

    • Process Tip: For multi-kilo scale, use a continuous flow reactor to manage the exotherm of the lithiation step [2].

  • Addition: Add anhydrous acetone (8.8 mL, 120 mmol) dropwise. The solution may turn dark red/brown.

  • Quench: Warm to 0°C over 2 hours. Quench with saturated NH4Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine. Dry over Na2SO4 and concentrate.

  • Yield: Expect ~85-90% of the tertiary alcohol as a yellow oil.

Step 2: The Ritter Reaction (Amine Installation)

Critical: This step relies on the stability of the tertiary carbocation stabilized by the pyridine ring.

  • Reagents: Dissolve the crude alcohol (from Step 1) in Glacial Acetic Acid (50 mL). Add Acetonitrile (20 mL, excess).

  • Acid Addition: Cool to 0°C. Add conc. H2SO4 (20 mL) dropwise. Caution: Significant exotherm.

  • Reaction: Heat to 60°C for 3 hours. Monitor by LCMS for disappearance of alcohol and formation of the acetamide (M+42 mass shift).

  • Hydrolysis (One-Pot): Once conversion is complete, add water (50 mL) and reflux (100°C) for 12 hours to cleave the acetyl group.

  • Isolation: Cool to RT. Basify to pH >12 with NaOH (50% w/w). Extract with DCM (3 x 100 mL).

  • Purification: Distillation (bp ~85°C at 1 mmHg) or formation of the HCl salt.

  • Final Yield: ~65-75% overall.

Protocol B: Direct Ring Alkylation via Minisci Reaction

Target: Installation of tert-butyl or isopropyl groups directly onto the pyridine ring. Application: Late-stage functionalization (LSF) to improve lipophilicity (LogD) and block metabolism.

Mechanistic Pathway

The Minisci reaction utilizes carbon-centered radicals generated from carboxylic acids (via decarboxylation) to attack the electron-deficient pyridine ring. This is the most scalable method for adding alkyl groups to the C2 or C4 positions of pyridine [3].

MinisciReaction cluster_inputs Acid Pivalic Acid (Radical Source) Radical t-Bu Radical (•) Acid->Radical Oxidative Decarboxylation Oxidant (NH4)2S2O8 / AgNO3 (Catalyst) Oxidant->Radical Substrate Protonated Pyridine Addition Radical Addition at C2/C4 Substrate->Addition Radical->Addition Product 2-tert-Butylpyridine Addition->Product Re-aromatization (-H•)

Figure 2: Silver-catalyzed decarboxylative alkylation mechanism.

Detailed Methodology (Scale: 50 mmol)
  • Solvent System: Prepare a mixture of Water/Acetonitrile (1:1, 100 mL).[1]

  • Substrate: Dissolve the pyridine derivative (50 mmol) and Pivalic Acid (15.3 g, 150 mmol, 3 equiv).

  • Acidification: Add Trifluoroacetic acid (TFA, 50 mmol) to protonate the pyridine. Note: Protonation increases the electrophilicity of the ring, essential for radical attack.[1]

  • Catalyst: Add AgNO3 (0.1 equiv, 850 mg).

  • Initiation: Heat to 70°C. Add Ammonium Persulfate ((NH4)2S2O8, 17.1 g, 75 mmol) dissolved in water dropwise over 1 hour.

    • Gas Evolution:[1] CO2 will evolve vigorously. Ensure adequate venting.

  • Workup: Basify with NH4OH. Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Minisci reactions often produce mixtures of C2/C4 isomers; separation is required.

Comparative Data & Troubleshooting

Yield Comparison by Method
MethodTargetTypical YieldScalabilityKey Risk
Grignard/Ritter Side-chain Amine70-85%High (Kg scale)Exotherm control; moisture sensitivity.
Ag-Minisci Ring Alkyl40-60%MediumRegioisomer mixtures; silver waste disposal.
Photoredox Ring Alkyl50-70%Low (g scale)Light penetration depth (requires flow chem).
Troubleshooting Guide
  • Problem: Low conversion in Ritter reaction.

    • Solution: Ensure the intermediate alcohol is dry. Water quenches the carbocation. Increase H2SO4 equivalents or switch to methanesulfonic acid (MsOH).

  • Problem: Regioisomer mixture in Minisci reaction.

    • Solution: Block the C4 position if C2 is desired. Use bulky acids (like pivalic) to favor C2 substitution due to thermodynamic control, though steric effects usually favor C4.[1] Correction: In Minisci, nucleophilic radicals attack the most electron-deficient position (C2/C4). Sterics of the radical favor C4, but protonation effects can steer to C2.[1]

References

  • Talele, T. T. (2018).[1][2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][2] Link[1]

  • Gutmann, B., et al. (2015).[1][3] Flow Synthesis of 2-Methylpyridines via

    
    -Methylation.[3] Beilstein Journal of Organic Chemistry, 11, 2412–2419.[1] Link
    
  • Duncton, M. A. (2011).[1] Minisci reactions: Versatile tools for the functionalization of heterocycles.[4][5] MedChemComm, 2, 1135-1161.[1] Link

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008).[1][6] Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.[6][7] Journal of the American Chemical Society, 130(11), 3645–3651.[1] Link[1]

  • Proctor, R. S., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

Welcome to the technical support center for the synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. The following frequently asked questions (FAQs) and troubleshooting guides are based on established chemical principles and field-proven insights to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is the most reliable and scalable synthetic strategy for preparing 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine?

Answer:

The most robust and commonly employed strategy involves a two-step sequence starting from a suitable 2-halo-5-bromopyridine. This pathway is generally preferred due to the commercial availability of starting materials and the reliability of the chemical transformations. The overall strategy is as follows:

  • Step 1: Nucleophilic Substitution to form the Nitrile Intermediate. This step involves the formation of a carbon-carbon bond at the 2-position of the pyridine ring by reacting a 2-halo-5-bromopyridine with the anion of isobutyronitrile. This creates the key quaternary carbon center.

  • Step 2: Reduction of the Nitrile. The resulting nitrile intermediate, 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile, is then reduced to the target primary amine.

This approach avoids the often-problematic direct use of 2-pyridyl organometallics, which can be unstable and lead to side reactions.[1]

Synthetic_Workflow cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Reduction Start 2,5-Dibromopyridine Nitrile 2-(5-bromopyridin-2-yl) -2-methylpropanenitrile Start->Nitrile Nucleophilic Aromatic Substitution Iso Isobutyronitrile + Strong Base (e.g., NaH, LDA) Iso->Nitrile Nitrile2 Nitrile Intermediate ReducingAgent Reducing Agent (e.g., Raney Ni/H₂, LiAlH₄) FinalProduct 2-(5-Bromopyridin-2-yl) -2-methylpropan-1-amine ReducingAgent->FinalProduct Nitrile2->FinalProduct Reduction

Caption: High-level workflow for the synthesis of the target amine.

2. I am experiencing low yields in the first step, the synthesis of the nitrile intermediate. What are the common pitfalls and how can I address them?

Answer:

The formation of 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile is a critical C-C bond-forming reaction. Low yields typically stem from issues with the choice of starting material, base, reaction conditions, or competing side reactions.

Causality Analysis:

  • Starting Material: The reactivity of 2-halo-pyridines in nucleophilic aromatic substitution (SNAr) is highly dependent on the leaving group. While 2-chloropyridines are often used, 2-bromopyridines are generally more reactive and can be advantageous. 2,5-dibromopyridine is an excellent and commercially available starting material.[2][3][4]

  • Base Selection: The base must be strong enough to deprotonate isobutyronitrile (pKa ~29 in DMSO) to form the nucleophile, but its choice can influence side reactions.

    • Sodium hydride (NaH): A common choice. It is a non-nucleophilic base, which is advantageous. However, its heterogeneous nature can sometimes lead to inconsistent reaction initiation.

    • Lithium diisopropylamide (LDA): A very strong, soluble base that ensures rapid and complete deprotonation. However, it is sterically hindered and highly reactive, requiring strict anhydrous conditions and low temperatures (-78 °C) to prevent side reactions.

  • Side Reactions: The primary competing reaction is the attack of the nucleophile at the 6-position of the pyridine ring, although attack at the 2-position is generally favored electronically. Another potential issue is the self-condensation of isobutyronitrile.

Nitrile_Formation cluster_pitfalls Common Pitfalls & Side Reactions Start 2,5-Dibromopyridine Intermediate Meisenheimer Complex (Attack at C2) Start->Intermediate 1. Nucleophilic Attack SideProduct Side Product (Attack at C6) Start->SideProduct Incorrect Regioselectivity Nucleophile Isobutyronitrile Anion (from NaH or LDA) Nucleophile->Intermediate Decomposition Base-induced Decomposition or Self-Condensation Nucleophile->Decomposition Harsh Conditions (High Temp) Product Desired Nitrile Product Intermediate->Product 2. Elimination of Br⁻

Caption: Key reaction and common pitfalls in nitrile intermediate synthesis.

Troubleshooting & Optimization Protocol:

ParameterRecommendationRationale
Starting Material 2,5-DibromopyridineGood reactivity and commercial availability.[4]
Base Sodium Hydride (60% dispersion in mineral oil)Effective and minimizes side reactions compared to organolithium bases. Easier to handle on a larger scale than LDA.
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Good solvating properties for the reactants and intermediates. Must be rigorously dried to prevent quenching of the base and anion.
Temperature Initial deprotonation at 0 °C, then warm to 50-60 °C for substitution.Controlled temperature prevents runaway reactions and decomposition while providing enough energy for the SNAr reaction.
Stoichiometry Isobutyronitrile (1.1-1.2 eq.), NaH (1.2-1.3 eq.)A slight excess of the nitrile and base ensures full conversion of the starting material.

Protocol: Synthesis of 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile

  • To a dry, nitrogen-purged flask, add sodium hydride (1.3 eq., 60% dispersion) and wash with anhydrous hexane to remove mineral oil.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add isobutyronitrile (1.2 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Add a solution of 2,5-dibromopyridine (1.0 eq.) in anhydrous THF to the anion solution.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

3. My nitrile reduction is giving low yields and multiple byproducts. How can I optimize this step?

Answer:

The reduction of a sterically hindered neopentyl-type nitrile to a primary amine can be challenging. The choice of reducing agent is critical to achieving high yields while avoiding the formation of secondary amine byproducts.

Comparative Analysis of Reducing Agents:

Reducing AgentTypical ConditionsAdvantagesDisadvantages & Common Byproducts
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to refluxHighly reactive and effective for hindered nitriles.[5][6]Very moisture-sensitive, requires strict anhydrous conditions and careful quenching. Can sometimes lead to over-reduction or complex workups.
Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C) H₂ (50-500 psi), EtOH or MeOH, often with NH₃"Greener" method, scalable, catalyst can be filtered off.[7]Can form secondary and tertiary amine byproducts.[8] Requires specialized high-pressure equipment. Catalyst can be pyrophoric.
Borane Complexes (BH₃·THF, BH₃·SMe₂) Anhydrous THF, refluxGood functional group tolerance. Less reactive with esters/amides than LiAlH₄.[8]Slower reaction rates for hindered nitriles. BH₃·SMe₂ has a strong, unpleasant odor.
Raney Ni with a Hydride Source Raney Ni, KBH₄ or NaBH₄ in EthanolMilder than catalytic hydrogenation, avoids high pressure.[9] High yields for primary amines reported.[9]Requires careful preparation and handling of Raney Nickel.

Our Recommendation: Raney® Nickel with Potassium Borohydride

For this specific substrate, a Raney Nickel-catalyzed reduction using potassium borohydride (KBH₄) as the hydride source offers an excellent balance of reactivity, selectivity, and operational simplicity.[9] This system is highly effective at producing primary amines with minimal secondary amine formation because the reaction surface is saturated with hydride, favoring the complete reduction of the intermediate imine before it can react with the product amine.

Nitrile_Reduction cluster_path Desired Reduction Pathway cluster_side Side Reaction Pathway Nitrile Nitrile Intermediate Imine Intermediate Imine Nitrile->Imine [H] Imine2 Intermediate Imine Product Primary Amine (Target) Imine->Product [H] SecondaryAmine Secondary Amine Byproduct Imine2->SecondaryAmine + Primary Amine Product2 Primary Amine Product2->SecondaryAmine

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

Welcome to the technical support center for 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered with this compound in organic solvents. By understanding the molecular characteristics of this compound and employing systematic strategies, you can streamline your experimental workflows and achieve your desired outcomes.

Understanding the Molecule: Structural Insights into Solubility

2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine possesses a unique combination of functional groups that influence its solubility profile. The presence of a basic primary amine and a pyridine ring suggests potential for protonation and hydrogen bonding, which can be exploited to enhance solubility in polar protic solvents. Conversely, the brominated pyridine ring and the tertiary butyl-like scaffold contribute to its lipophilic character, favoring solubility in non-polar organic solvents. The steric hindrance around the amine group may also play a role in its interaction with solvent molecules.

Troubleshooting Guide: A Stepwise Approach to Dissolution

This section provides a systematic approach to addressing common solubility challenges with 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine.

Initial Observation: Poor Solubility at Room Temperature

Question: My 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine is not dissolving in my chosen organic solvent at room temperature. What are the initial steps I should take?

Answer: Low solubility at ambient temperature is a frequent observation for complex organic molecules. Here is a logical progression of initial troubleshooting steps:

  • Solvent Polarity Check: The principle of "like dissolves like" is a fundamental starting point. Given the molecule's features, its solubility will vary across different organic solvents. A preliminary solvent screen is highly recommended.

  • Gentle Heating: Increasing the temperature often enhances the solubility of solids in liquids. Use a water bath to gently warm the solution. Be cautious, as excessive heat can lead to degradation.

  • Sonication: An ultrasonic bath can provide the necessary energy to break down solute aggregates and facilitate dissolution.[1]

  • Purity Verification: Impurities can significantly impact solubility. It is crucial to confirm the purity of your compound using analytical methods such as NMR or HPLC.[1]

Advanced Troubleshooting: When Initial Steps are Insufficient

Question: I have tried gentle heating and sonication, but the solubility of my compound remains poor. What are the next steps?

Answer: If basic methods do not yield a clear solution, more advanced techniques that modify the chemical environment are necessary.

Co-Solvent Systems

The use of a co-solvent can modify the overall polarity of the solvent system to better match that of the solute.[2][3]

  • For Non-Polar Solvents (e.g., Toluene, Hexanes): Introduce a small amount of a more polar co-solvent like ethanol, isopropanol, or tetrahydrofuran (THF). This can disrupt the crystal lattice energy of the solid and improve solvation.

  • For Polar Aprotic Solvents (e.g., DMSO, DMF): While this compound is likely to be soluble in these solvents, if issues persist, the addition of a small amount of a protic solvent might be beneficial.

pH Adjustment: Leveraging the Basic Amine

The primary amine in 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine is a key handle for manipulating solubility, particularly in more polar organic solvents that can support ionic species.

  • Acidification: Adding a small amount of an organic acid (e.g., acetic acid, trifluoroacetic acid) can protonate the amine, forming a salt.[4] These ammonium salts are often significantly more soluble in polar solvents than the free base.[5][6] It is advisable to add the acid dropwise and monitor for dissolution.

Flowchart for Troubleshooting Solubility Issues

The following diagram outlines a systematic workflow for addressing solubility challenges with 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine.

Solubility_Troubleshooting start Start: Undissolved Compound solvent_screen Q: Have you performed a solvent screen? start->solvent_screen solvent_screen->start No, perform screen first initial_methods Apply Initial Methods: 1. Gentle Heating 2. Sonication solvent_screen->initial_methods Yes is_dissolved1 Q: Is the compound dissolved? initial_methods->is_dissolved1 advanced_methods Employ Advanced Techniques: 1. Co-solvent System 2. pH Adjustment (Acidification) is_dissolved1->advanced_methods No success Success: Compound Dissolved is_dissolved1->success Yes is_dissolved2 Q: Is the compound dissolved? advanced_methods->is_dissolved2 consult Consult Further: - Re-evaluate solvent choice - Consider derivatization is_dissolved2->consult No is_dissolved2->success Yes

Caption: A stepwise decision-making workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves upon heating but precipitates out upon cooling to room temperature. What is happening?

A1: This phenomenon is known as supersaturation followed by precipitation.[1] It occurs when the solubility of the compound is significantly temperature-dependent. To maintain the compound in solution, you may need to keep the solution at a slightly elevated temperature or find a solvent system in which it is soluble at room temperature.

Q2: Can I use surfactants to improve the solubility of this compound in organic solvents?

A2: While surfactants are commonly used to enhance solubility in aqueous systems, their utility in purely organic solvents is less straightforward.[2] However, in mixed aqueous-organic systems or for creating stable dispersions, surfactants could be beneficial.

Q3: What is the best starting solvent to try for dissolving 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine?

A3: Based on its structure, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent starting points for creating stock solutions.[7] For reaction purposes, chlorinated solvents like Dichloromethane (DCM) or ethers like Tetrahydrofuran (THF) are also good candidates to evaluate.

Q4: How does the bromine atom on the pyridine ring affect solubility?

A4: The bromine atom increases the molecular weight and the lipophilicity of the molecule. This generally leads to decreased solubility in highly polar solvents like water and increased solubility in less polar organic solvents.

Q5: Are there any safety precautions I should take when heating solvents?

A5: Absolutely. Always heat flammable organic solvents in a well-ventilated fume hood using a water bath or a heating mantle with a temperature controller. Never use an open flame. Ensure your glassware is not sealed to avoid pressure buildup. Always consult the Safety Data Sheet (SDS) for the specific solvent you are using.[8][9][10][11]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a method for rapidly assessing the solubility of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine in a range of common organic solvents.

Materials:

  • 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

  • A selection of organic solvents (e.g., Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran, Ethanol, Methanol, Dimethylformamide, Dimethyl sulfoxide)

  • Small vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Water bath

Procedure:

  • Weigh approximately 1-2 mg of the compound into each vial.

  • Add 100 µL of the first solvent to the corresponding vial.

  • Vortex the vial for 30 seconds at room temperature.

  • Visually inspect for undissolved solid. If dissolved, the solubility is >10-20 mg/mL.

  • If not dissolved, add another 900 µL of the solvent (for a total of 1 mL).

  • Vortex for another 30 seconds. If dissolved, the solubility is >1-2 mg/mL.

  • If the solid remains, gently heat the vial in a water bath (e.g., to 50°C) for 5-10 minutes.

  • Allow to cool to room temperature and observe if the compound remains in solution.

  • Record your observations for each solvent.

Protocol 2: pH-Modified Solubility Test

This protocol is for assessing the impact of acidification on the solubility in a polar organic solvent.

Materials:

  • 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

  • A polar protic solvent (e.g., Ethanol or Methanol)

  • A dilute solution of an organic acid (e.g., 1 M Acetic Acid in the chosen solvent)

  • Vials and vortex mixer

Procedure:

  • Attempt to dissolve a known amount of the compound in the chosen polar solvent as per Protocol 1.

  • If solubility is poor, add the acidic solution dropwise to the suspension.

  • After each addition, vortex the vial and observe for any changes in the amount of undissolved solid.

  • Continue adding the acid until the solid dissolves or it becomes apparent that this method is ineffective.

  • Note the amount of acid required for dissolution.

Data Summary Table

Use the following table to systematically record your findings from the solvent screening protocol.

SolventPolarity IndexSolubility at RT (>1-2 mg/mL)Solubility with HeatingObservations (e.g., color change, precipitation on cooling)
Hexanes0.1
Toluene2.4
Dichloromethane3.1
Tetrahydrofuran4.0
Ethyl Acetate4.4
Acetone5.1
Ethanol5.2
Acetonitrile5.8
Methanol6.6
Dimethylformamide6.4
Dimethyl sulfoxide7.2

Conclusion

The solubility of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine is a multifaceted property that can be effectively managed through a systematic and logical approach. By considering the structural features of the molecule and methodically applying the troubleshooting techniques outlined in this guide, researchers can overcome dissolution challenges and proceed with their scientific investigations. Remember that empirical testing is key, and the protocols provided herein offer a solid framework for your experimental design.

References

  • Jadhav, N., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 3(5), 137-144. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine. Available at: [Link]

  • BuyersGuideChem. (n.d.). 2-[(5-Bromopyridin-2-yl)(methyl)amino]ethan-1-ol | C8H11BrN2O. Available at: [Link]

  • Safety Data Sheet. (2025). 2-Amino-5-bromopyrimidine. Available at: [Link]

  • American Elements. (n.d.). (5-Bromopyridin-2-yl)methanamine. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Available at: [Link]

  • Echemi. (n.d.). 2 amino-5-bromopyridine. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-N-methyl-N-(propan-2-yl)pyridin-2-amine. Available at: [Link]

  • Comins, D. L., & Joseph, S. P. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molbank, 2022(1), M1361. Available at: [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: [Link]

  • Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

  • Patrascu, B., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1880. Available at: [Link]

  • Wang, Y., et al. (2021). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 11(54), 34229-34234. Available at: [Link]

  • Bolognesi, M. L., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Bioorganic & Medicinal Chemistry, 25(23), 6290-6298. Available at: [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Pyridine-Amine Intermediates

Welcome to the Technical Support Center for the purification of polar pyridine-amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isola...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar pyridine-amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

The basicity of the pyridine nitrogen and any additional amine functionalities, combined with their inherent polarity, presents a unique set of purification challenges, including strong interactions with silica gel, poor peak shape in chromatography, and difficulties in crystallization. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues in Pyridine-Amine Purification

This section directly addresses the most frequent problems encountered during the purification of polar pyridine-amine intermediates.

Problem Probable Cause(s) Recommended Solutions & Explanations
Significant Peak Tailing/Streaking in Normal-Phase Flash Chromatography 1. Strong Acid-Base Interaction: The basic amine groups on your compound are interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This leads to a slow, uneven elution. 2. Compound Overload: Exceeding the loading capacity of the column can also cause peak distortion.1. Mobile Phase Modification: Add a competing base to your mobile phase to "neutralize" the acidic silica surface. A common choice is 0.1-2% triethylamine (TEA) or ammonia in your eluent (e.g., DCM/Methanol).[1][2] The competing base will interact with the silanols, minimizing their interaction with your product. 2. Alternative Stationary Phase: Switch to a less acidic stationary phase. Amino-propyl functionalized silica (NH2 columns) or alumina (basic or neutral) are excellent choices as they have a basic surface that repels basic compounds, leading to improved peak shape.[2][3] 3. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
Compound is Unstable/Degrades on Silica Gel The acidic nature of silica gel can catalyze the degradation of sensitive pyridine-amine intermediates.[4]1. Deactivate the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing a small percentage of a base like triethylamine (1-3%).[5] This will neutralize the most acidic sites. 2. Switch to a Neutral or Basic Stationary Phase: As mentioned above, alumina or amine-functionalized silica are less harsh alternatives.[2] 3. Consider Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography on a C18 column can be a good option to avoid the acidity of silica.[3]
Poor or No Retention in Reversed-Phase Chromatography (Compound Elutes in the Void Volume) The compound is too polar to interact sufficiently with the nonpolar C18 stationary phase, even with a highly aqueous mobile phase.[6]1. Use a More Polar Stationary Phase: Consider a reversed-phase column with embedded polar groups (EPG) or a phenyl-hexyl phase, which can offer different selectivity for polar analytes.[5] 2. Hydrophilic Interaction Chromatography (HILIC): This technique is ideal for very polar compounds.[6][7] It uses a polar stationary phase (like silica, diol, or amine) with a high organic, low aqueous mobile phase.[6][7] The water in the mobile phase forms a layer on the stationary phase, and partitioning of the polar analyte into this layer provides retention.[7] 3. Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms for polar and charged molecules.[7][8][9][10]
Difficulty in Removing Triethylamine (TEA) After Chromatography TEA is a high-boiling point amine (89.5 °C) and can be challenging to remove completely by rotary evaporation, especially if your product is also a high-boiling liquid or a sensitive solid.1. Acid Wash: After combining the product-containing fractions, dilute with an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid solution (e.g., 1% HCl or saturated NH4Cl). This will protonate the TEA, making it water-soluble and allowing it to be removed in the aqueous layer.[11] Be sure your compound of interest is not acid-sensitive. 2. Use a More Volatile Base: Consider using pyridine (if it doesn't interfere with your analysis) or a more volatile amine as the mobile phase modifier, although these may be less effective at masking silanols.
Product "Oils Out" During Crystallization Instead of Forming Crystals 1. Supersaturation is too high: The solution is cooling too quickly, not allowing for ordered crystal lattice formation. 2. Insoluble Impurities: The presence of impurities can inhibit crystal growth. 3. Inappropriate Solvent System: The chosen solvent or solvent pair may not be ideal for your compound's solubility profile.[12]1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath.[13] 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. 3. Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization. 4. Re-evaluate Your Solvent System: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[13][14] You may need to experiment with different solvent pairs.[13]

Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase and reversed-phase chromatography for my polar pyridine-amine?

The choice between normal-phase and reversed-phase chromatography is a critical first step in developing a purification strategy. Here's a decision-making framework:

  • Solubility is Key: A good starting point is to determine the solubility of your crude sample. If your material dissolves well in non-polar to moderately polar organic solvents like hexanes, ethyl acetate, or dichloromethane, normal-phase chromatography is often a suitable choice.[3] If your sample is more soluble in polar solvents like methanol, acetonitrile, or water, reversed-phase chromatography is likely the better option.[3]

  • Consider the Nature of Impurities: If your primary impurities are non-polar, reversed-phase chromatography can be advantageous as your polar product will elute earlier, while the non-polar impurities will be more strongly retained. Conversely, if your impurities are more polar than your product, normal-phase chromatography might provide a better separation.

  • The Challenge of Basic Amines in Normal-Phase: As detailed in the troubleshooting guide, the basicity of pyridine-amines can lead to issues on standard silica gel.[1] If you opt for normal-phase, be prepared to use mobile phase modifiers (like TEA) or specialized columns (amine-functionalized silica).[1][2][3]

Below is a workflow to guide your decision:

G start Start: Crude Pyridine-Amine Sample solubility_test Test solubility of crude sample start->solubility_test np_path Soluble in non-polar/moderately polar organic solvents? solubility_test->np_path Yes rp_path Soluble in polar solvents? solubility_test->rp_path No normal_phase Consider Normal-Phase Chromatography np_path->normal_phase reversed_phase Consider Reversed-Phase Chromatography rp_path->reversed_phase check_basicity Is the compound strongly basic? normal_phase->check_basicity end_rp Proceed with Reversed-Phase Method Development reversed_phase->end_rp use_modifier Use mobile phase modifier (e.g., TEA) or amine-functionalized/alumina column check_basicity->use_modifier Yes end_np Proceed with Normal-Phase Method Development check_basicity->end_np No use_modifier->end_np

Caption: Decision workflow for selecting a chromatography mode.

Q2: Can I use acid-base extraction to purify my pyridine-amine intermediate?

Yes, acid-base extraction is a powerful and often underutilized technique for purifying basic compounds like pyridine-amines, especially for removing non-basic or acidic impurities.[15][16][17]

The Principle: This technique leverages the difference in solubility between the neutral amine and its protonated (salt) form.[15][18]

  • Extraction: Dissolve your crude reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with water.[19] Wash this organic solution with a dilute aqueous acid (e.g., 1-2 M HCl).[18][19] The basic pyridine-amine will be protonated to form a water-soluble salt (a pyridinium salt), which will move into the aqueous layer.[18][19] Non-basic organic impurities will remain in the organic layer.

  • Isolation: Separate the aqueous layer.

  • Regeneration: Cool the aqueous layer (an ice bath is recommended) and slowly add a base (e.g., 2-6 M NaOH or saturated NaHCO3) until the solution is basic (pH > 10).[17] This will deprotonate the pyridinium salt, regenerating the neutral, water-insoluble amine, which will often precipitate out or can be back-extracted into a fresh portion of organic solvent.[16][17]

When to Use Acid-Base Extraction:

  • As a first-pass purification to remove the bulk of non-basic impurities before a final chromatographic step.[15]

  • When your product is the only basic compound in the mixture.

  • When you need to remove acidic starting materials or byproducts.

G start Crude mixture in organic solvent add_acid Wash with aqueous acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (contains protonated pyridine-amine) separate1->aqueous_layer organic_layer1 Organic Layer (contains non-basic impurities) separate1->organic_layer1 basify Basify aqueous layer (e.g., with NaOH) aqueous_layer->basify back_extract Back-extract with fresh organic solvent basify->back_extract separate2 Separate Layers back_extract->separate2 organic_layer2 Organic Layer (contains purified pyridine-amine) separate2->organic_layer2 aqueous_layer2 Aqueous Layer (waste) separate2->aqueous_layer2 dry_evaporate Dry and evaporate solvent organic_layer2->dry_evaporate product Purified Pyridine-Amine dry_evaporate->product

Caption: Workflow for acid-base extraction of a pyridine-amine.

Q3: What are the best practices for crystallizing a polar pyridine-amine?

Crystallization can be a highly effective and scalable purification method, yielding material of very high purity. However, the polarity and hydrogen-bonding capabilities of pyridine-amines can make finding suitable solvent systems challenging.

Key Principles for Crystallization:

  • Solvent Selection: The "like dissolves like" principle is a good starting point; polar compounds are more soluble in polar solvents.[13] The ideal single solvent will fully dissolve your compound when hot but have very low solubility when cold.[13][14]

  • Solvent Pairs: Often, a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) is required.[13] The two solvents must be miscible.[14] Common pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexanes.[20]

Step-by-Step Protocol for Crystallization from a Solvent Pair:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent at an elevated temperature (near the solvent's boiling point).

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Pro-Tip for Basic Amines: If your pyridine-amine is difficult to crystallize as the free base, consider forming a salt.[12][21] Reacting the amine with an acid (like HCl in ether, or an organic acid like oxalic acid) can produce a salt that may have very different (and more favorable) crystallization properties.[12][21] The free base can often be regenerated from the purified salt if needed.

References

  • King Group.
  • Wikipedia. Acid–base extraction. [Link]

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. [Link]

  • Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Crystallization Solvents.pdf. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • 4. Crystallization. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • ResearchGate. (PDF) Mixed-Mode Chromatography. [Link]

  • Taylor & Francis. New Liquid Crystalline Pyridine Derivatives. [Link]

  • RSC Publishing. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. [Link]

  • Wikipedia. Pyridine. [Link]

  • Element Lab Solutions. SiELC Mixed Mode Columns. [Link]

  • ResearchGate. Structure and reactivity of pyridine crystal under pressure | Request PDF. [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • YouTube. Acid base extraction. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • University of Rochester. Purification: How To. [Link]

  • Agilent. Pyridines Separation of pyridine and other amines. [Link]

  • RSC Publishing. New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Pyridines. [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]

  • ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]

  • Chemistry Stack Exchange. How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. [Link]

  • Alpha-pyridylation of chiral amines via urea coupling, lithiation and rearrangement. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

Sources

Optimization

Technical Support Center: Steric Hindrance in Amine Couplings

Topic: Overcoming the Gem-Dimethyl Barrier Status: Operational | Tier: Level 3 (Senior Application Scientist) Core Directive: The "Gem-Dimethyl Tax" Welcome. If you are here, you are likely facing the "Gem-Dimethyl Tax."...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming the Gem-Dimethyl Barrier

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Core Directive: The "Gem-Dimethyl Tax"

Welcome. If you are here, you are likely facing the "Gem-Dimethyl Tax." In drug discovery, placing a gem-dimethyl group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-disubstitution) adjacent to an amine is a high-value strategy to improve metabolic stability and potency via the Thorpe-Ingold effect  (conformational restriction).

However, this biological advantage creates a synthetic bottleneck. The steric bulk of the gem-dimethyl group shields the nitrogen lone pair, drastically reducing nucleophilicity and blocking the trajectory of attack for both acylation (amide bond formation) and metal-catalyzed cross-coupling.

This guide provides field-proven protocols to bypass this steric shield.

Module A: Amide Bond Formation (Acylation)

Diagnosis: Standard reagents (EDC/HOBt, HATU) result in stalled reactions, low conversion, or rapid hydrolysis of the active ester.

The Solution Matrix

When the amine is sterically compromised, the "Active Ester" method (HATU/COMU) often fails because the rate of nucleophilic attack (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is slower than the rate of hydrolysis (

) or rearrangement. You must switch to high-energy intermediates.
2.1. Reagent Selection Logic

Use the following decision tree to select the correct reagent for your substrate.

AmideLogic Start Start: Gem-Dimethyl Amine AcidSens Is the substrate Acid Sensitive? Start->AcidSens T3P Solution A: T3P (50% in EtOAc) (Propylphosphonic Anhydride) AcidSens->T3P Yes (Boc/tBu groups) Ghosez Solution B: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) AcidSens->Ghosez No (Stable to HCl) T3P_Mech Mechanism: Mixed Anhydride Low Epimerization T3P->T3P_Mech Ghosez_Mech Mechanism: Acid Chloride in situ High Reactivity Ghosez->Ghosez_Mech

Figure 1: Decision matrix for selecting coupling agents based on substrate sensitivity.

Protocol A: T3P (Propylphosphonic Anhydride)

Why it works: T3P forms a highly reactive mixed anhydride. Unlike HATU, it does not generate a bulky leaving group that adds to the steric congestion. It is the "Gold Standard" for hindered couplings in pharma [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Gem-Dimethyl Amine (1.1–1.5 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5–2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc (Preferred) or DMF/NMP (for solubility)

Step-by-Step:

  • Dissolve: Combine Acid and Amine in EtOAc (0.2 M concentration).

  • Base Addition: Add Pyridine. Note: No reaction occurs yet.

  • Activation: Add T3P solution dropwise at 0 °C.

  • Reaction: Allow to warm to RT. If conversion is <50% after 2 hours, heat to 60–80 °C. T3P is thermally stable, unlike HATU/EDC.

  • Workup: Wash with water/bicarb. T3P byproducts are water-soluble (no chromatography needed for reagent removal).

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride)

Why it works: It converts carboxylic acids to acid chlorides under neutral conditions. Acid chlorides are the smallest, most electrophilic species available, minimizing the steric penalty during the amine approach [2].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • Gem-Dimethyl Amine (1.1 equiv)

  • Base: DIPEA or Et3N (2.0 equiv)

  • Solvent: DCM or CHCl3

Step-by-Step:

  • Activation: Dissolve Acid in DCM. Add Ghosez’s Reagent at 0 °C. Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: Add the Gem-Dimethyl Amine and Base to the solution.

  • Finish: Stir at RT. The reaction is usually rapid (30 mins to 2 hours).

Module B: Buchwald-Hartwig (C-N Cross-Coupling)

Diagnosis: The reaction fails to proceed, or you observe dehalogenation of the aryl halide. Root Cause: The gem-dimethyl group prevents the amine from coordinating to the Palladium(II) center, or it slows down the Reductive Elimination step.

The Ligand & Catalyst Ecosystem

For hindered amines, you must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). The bulk of the ligand forces the Palladium into a mono-ligated species (


), which creates the necessary space for the bulky amine to enter [3].
ComponentRecommendationWhy?
Ligand RuPhos The universal choice for hindered secondary amines.
Ligand (Alt) BrettPhos Superior for hindered primary amines.
Precatalyst Pd-G4 (Gen 4) Ensures rapid initiation at low temperatures. Avoids Pd(II) reduction issues [4].
Base NaOtBu Strong base required to deprotonate the bulky amine-Pd complex.
Base (Alt) LHMDS Use if functional groups are base-sensitive (esters/nitriles).
Mechanism of Failure (Visualized)

Understanding where the cycle breaks is key to troubleshooting.

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (STERIC BLOCK) OxAdd->AmineBind HNR2 RedElim Reductive Elimination (Product Release) AmineBind->RedElim Base RedElim->Pd0 Block Gem-Dimethyl Failure Point

Figure 2: The Buchwald-Hartwig cycle. The red node indicates where gem-dimethyl amines typically fail to coordinate.

Protocol: RuPhos Pd G4 Coupling

Reagents:

  • Aryl Halide (1.0 equiv)

  • Gem-Dimethyl Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step:

  • Prep: Charge a vial with Aryl Halide, Base, and RuPhos Pd G4.

  • Inert: Seal and purge with Nitrogen/Argon (3 cycles). Oxygen kills this catalyst.

  • Add Liquids: Add solvent and the Amine (if liquid) via syringe.

  • Heat: Stir at 80–100 °C.

    • Tip: If using LHMDS, add it last, dropwise, at RT.

  • Monitoring: Check LCMS after 2 hours. If starting material remains but no byproduct forms, add more catalyst (1 mol%) and raise temp to 110 °C.

Troubleshooting Q&A (FAQs)

Q1: I am using HATU and I see the "Active Ester" peak by LCMS, but it never converts to the amide. Why? A: The active ester (O-At) is formed, but the gem-dimethyl amine is too bulky to attack the carbonyl carbon. The active ester eventually hydrolyzes back to the acid.

  • Fix: Switch to Ghosez’s Reagent . The acid chloride is smaller and more electrophilic (higher energy) than the HATU active ester.

Q2: My Buchwald coupling stalls at 50% conversion. Adding more catalyst doesn't help. A: This is often "Product Inhibition" or catalyst poisoning. The bulky product might be coordinating to the Pd, or the amine is acting as a ligand rather than a substrate.

  • Fix: Switch to RuPhos (if not already using). Its specific structure prevents product inhibition. Also, ensure your solvent is strictly anhydrous; water destroys the catalytic cycle for hindered substrates.

Q3: Can I use EDC/HOBt for gem-dimethyl amines? A: Generally, No . The reaction rate is too slow. You will likely isolate unreacted starting material or N-acyl urea byproducts. Do not waste time optimizing EDC for these substrates.

Q4: My substrate has a Boc group. Will Ghosez’s reagent remove it? A: Ghosez's reagent generates HCl as a byproduct during the acid chloride formation step.

  • Fix: Use T3P (Protocol A). It is non-acidic and compatible with Boc/tBu groups. Alternatively, use Ghosez's reagent with a pre-mixed solution of base to neutralize HCl immediately, but T3P is safer.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4] Chemical Reviews, 116(19), 11375–11477.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Journal of the Chemical Society, Chemical Communications, (24), 1180.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[5][6][7] Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura Coupling of Unstable Boronic Acids. Chemical Science, 4(3), 916-920.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

Case ID: REACT-5BR-PYR-NEO Molecule: 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine Primary Issue: Low reactivity/Yield in Cross-Coupling or Nucleophilic Substitution Support Tier: Senior Application Scientist Level Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REACT-5BR-PYR-NEO Molecule: 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine Primary Issue: Low reactivity/Yield in Cross-Coupling or Nucleophilic Substitution Support Tier: Senior Application Scientist Level

Introduction: The "Deceptive" Building Block

You are likely encountering difficulties with 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine because it presents a "perfect storm" of chemical challenges. This molecule is not just a simple aryl bromide; it is a bidentate chelator masquerading as a building block.

The combination of the electron-deficient pyridine ring, a reactive 5-bromo handle, and a flexible, primary neopentyl-like amine creates two distinct failure modes:

  • Catalyst Poisoning (The Chelation Trap): In cross-couplings (Suzuki/Buchwald), the molecule effectively kills Palladium catalysts.

  • Steric Screening: In nucleophilic substitutions, the gem-dimethyl group blocks the amine's approach.

This guide breaks down these mechanisms and provides validated protocols to overcome them.

Part 1: Root Cause Analysis (The "Why")

The Chelation Trap (Catalyst Deactivation)

The most common reason for failure in Suzuki-Miyaura or Buchwald-Hartwig couplings is not the oxidative addition at the C-Br bond, but rather the formation of a stable, inactive Palladium complex.

The primary amine and the pyridine nitrogen are spaced perfectly to form a 6-membered chelate ring with the metal center. Once formed, this complex is thermodynamically stable and prevents the catalyst from entering the catalytic cycle.

ChelationTrap cluster_0 Free Ligand State cluster_1 The Trap (Inactive) Molecule 2-(5-Br-Py)-2-Me-Pr-NH2 Complex Stable 6-Membered Pd-Chelate Complex Molecule->Complex Bidentate Binding Pd Pd(0) Catalyst Pd->Complex Coordination Reaction Cross-Coupling (Suzuki/Buchwald) Complex->Reaction BLOCKED (No Vacant Sites)

Figure 1: The "Chelation Trap" mechanism where the substrate acts as a ligand poison.

Steric Hindrance (The Neopentyl Effect)

If you are trying to react the amine (e.g., amide coupling or SN2), you are fighting the gem-dimethyl group. This structure is essentially a neopentyl amine . The bulky methyl groups creates a "steric wall" that drastically slows down nucleophilic attack, requiring forcing conditions.

Part 2: Troubleshooting Cross-Coupling (C-Br Reactivity)

Issue: 0% conversion or low yield in Suzuki/Buchwald coupling. Solution: Break the chelation by protecting the amine.

Protocol A: The Protection Strategy (Recommended)

Do not attempt to couple the free amine. The Lewis basicity must be masked.

  • Protection: Convert the amine to a Boc-carbamate or Acetamide .

    • Why? This reduces the Lewis basicity of the nitrogen and adds steric bulk that disfavors chelation.

  • Coupling: Perform the Suzuki coupling on the protected intermediate.

  • Deprotection: Acidic cleavage (TFA/HCl) post-coupling.

StepReagentsConditionsNotes
1. Protection

(1.1 eq),

, DCM
RT, 2-4 hYields are typically >95%. Isolate by wash; no column needed usually.
2. Coupling Boronic Acid (1.5 eq),

or

Dioxane/H2O,

, 80-100°C
XPhos is critical for bulky pyridines.
3. Deprotection 4M HCl in DioxaneRT, 1-2 hQuantitative.
Protocol B: The "Brute Force" Ligand Strategy

If you must couple the free amine (e.g., to avoid steps), you must out-compete the substrate for the Pd center using a ligand with superior binding affinity and steric bulk.

  • Catalyst: Pd-PEPPSI-IPr or RuPhos-Pd-G3 .

  • Loading: Increase to 5-10 mol%.

  • Base: Use a weak base (

    
     or 
    
    
    
    ) to avoid deprotonating the amine further.
  • Warning: Expect lower yields (30-50%) compared to the protection strategy.

Part 3: Troubleshooting Amine Reactivity (N-Alkylation/Acylation)

Issue: The amine will not react with acyl chlorides or alkyl halides. Diagnosis: The gem-dimethyl group is blocking the trajectory of the electrophile (Neopentyl effect).

Optimization Guide
VariableStandard Condition (Fails)Optimized Condition (Works)
Solvent DCM or THFDMF or NMP (Polar aprotic facilitates charge separation)
Base TEA or DIPEANaH or LiHMDS (Deprotonate to form the Amide anion)
Temperature RT to 40°C100°C - 120°C (Microwave preferred)
Activator HATU/EDCAcid Fluorides or Oxyma/DIC (Smaller electrophiles)

Critical Insight: For amide coupling, standard HATU protocols often fail because the activated ester is too bulky to reach the hindered amine. Switch to Acid Chlorides or Acid Fluorides to minimize the steric demand of the electrophile.

Part 4: Purification & Handling

Issue: "My product is streaking on the column and I can't separate it." Cause: Amino-pyridines are "sticky" on silica due to dual H-bonding sites (Pyridine N + Amine H).

Purification Decision Tree

Purification Start Crude Mixture Check Is the Amine Protected? Start->Check Protected Yes (Boc/Ac) Check->Protected Lipophilic Unprotected No (Free Amine) Check->Unprotected Polar/Basic StdSilica Standard Silica (Hex/EtOAc) Protected->StdSilica ModSilica Modified Silica (DCM/MeOH + 1% NH4OH) Unprotected->ModSilica Standard Prep Reverse Reverse Phase (C18) (H2O/MeCN + 0.1% TFA) Unprotected->Reverse High Purity Req Result1 Result1 StdSilica->Result1 Clean Separation Result2 Result2 ModSilica->Result2 Reduced Streaking

Figure 2: Purification workflow based on protection status.

Pro-Tip: If running normal phase silica with the free amine, pre-wash the silica column with the eluent containing 1% Triethylamine (TEA) before loading your sample. This caps the acidic silanol sites that cause streaking.

FAQ: Frequently Asked Questions

Q: Can I use Cu-catalyzed coupling (Ullmann) instead of Pd? A: Generally, no. Copper catalysts are even more susceptible to chelation by free amines/pyridines than Palladium. If you must use Cu, you will require a very strong chelating ligand (like DMEDA) in large excess to out-compete the substrate, but yields are usually poor.

Q: Why does the reaction turn black immediately? A: This indicates "Pd Black" formation. The catalyst has decomposed into inactive nanoparticles. This confirms that your substrate is stripping the ligands off the Palladium. Switch to the Protection Strategy (Protocol A).

Q: I see a side product with M+12 mass. What is it? A: This is likely the "homo-coupling" of the boronic acid or a solvent adduct. If your main reaction is stalled due to catalyst poisoning, these background reactions become the major pathway.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Retrieved from

  • Chemical LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from

  • National Institutes of Health (NIH). (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Retrieved from

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

  • Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1: Neopentyl Halides. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine

Topic: Structural Validation and Solvent-Dependent NMR Profiling of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation and Solvent-Dependent NMR Profiling of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

[1]

Executive Summary & Strategic Context

In drug discovery, particularly within kinase and GPCR ligand synthesis, 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine serves as a critical "linker" fragment.[1] Its gem-dimethyl group restricts conformational flexibility, often improving potency, while the 5-bromo handle allows for downstream cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

This guide provides a technical comparison between this target amine and its immediate synthetic precursor (the nitrile) and common impurities.[1][2] Unlike standard spectral lists, this document focuses on diagnostic signals required to validate reaction completion and purity without relying solely on LC-MS.

The Core Challenge: Distinguishing Product from Precursor

The synthesis typically involves the reduction of 2-(5-bromopyridin-2-yl)-2-methylpropanenitrile .[1] The primary analytical challenge is confirming the reduction of the nitrile to the primary amine while ensuring the bromine atom remains intact (avoiding hydrodebromination).[2]

Visualizing the Validation Workflow

The following diagram outlines the logical flow for confirming the structure, highlighting the critical decision points based on NMR signals.

NMR_Validation_Flow Start Crude Product (Post-Reduction) H_NMR 1H NMR Acquisition (CDCl3 or DMSO-d6) Start->H_NMR Check_Aliphatic Check Aliphatic Region (2.5 - 3.0 ppm) H_NMR->Check_Aliphatic Signal_CH2 New Singlet (2H) @ ~2.8 ppm? Check_Aliphatic->Signal_CH2 Check_Aromatic Check Aromatic Region (Integral Ratio) Signal_CH2->Check_Aromatic Yes Result_Fail_1 FAILED Unreacted Nitrile Signal_CH2->Result_Fail_1 No (Missing CH2) Br_Integrity 3 Aromatic Protons? (No Des-Bromo) Check_Aromatic->Br_Integrity Result_Success VALIDATED Target Amine Br_Integrity->Result_Success Yes (3H) Result_Fail_2 FAILED Des-Bromo Impurity Br_Integrity->Result_Fail_2 No (4H present)

Figure 1: Decision tree for structural validation of the target amine using 1H NMR markers.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral performance of the target molecule against its precursor (Nitrile) and the common "Des-Bromo" impurity (where the Br is accidentally reduced to H).[1]

Table 1: Diagnostic Chemical Shift Comparison (CDCl₃)

Note: Shifts are approximate (±0.1 ppm) and dependent on concentration.

FeatureTarget Amine Precursor (Nitrile) Des-Bromo Impurity Diagnostic Value
Methylene (-CH₂-) δ 2.85 (s, 2H) Absentδ 2.88 (s, 2H)Primary Indicator. Appearance proves nitrile reduction.[1][2]
Gem-Dimethyl δ 1.32 (s, 6H)δ 1.70 (s, 6H)δ 1.35 (s, 6H)Upfield shift in amine confirms loss of electron-withdrawing CN group.[2]
Pyridine H-6 δ 8.60 (d, J=2.[1][2]5)δ 8.65 (d, J=2.[1][2]5)δ 8.55 (d, J=4.[1][2]0)Secondary Indicator. Loss of J=2.5 coupling suggests Br loss.[1][2]
Pyridine H-4 δ 7.78 (dd, J=8.5, 2.[2]5)δ 7.85 (dd)δ 7.65 (dt)Complexity changes if Br is replaced by H.
Pyridine H-3 δ 7.28 (d, J=8.[1][2]5)δ 7.45 (d)δ 7.15 (m)Shielded slightly in the amine vs nitrile.[1][2]
Solvent Selection Guide[2]
  • Chloroform-d (CDCl₃): Best for resolution of the aliphatic region.[1][2] The amine (-NH₂) protons typically appear as a broad singlet around 1.2–1.8 ppm but can overlap with water or the methyl signal.[1][2]

  • DMSO-d₆: Essential if salt formation (e.g., HCl salt) is suspected.[1][2] In DMSO, the -NH₂ protons (if charged as -NH₃⁺) will appear as a broad distinct peak at 8.0+ ppm, often showing coupling to the CH₂.

Detailed Structural Assignment (1H NMR)

Compound: 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine Solvent: CDCl₃ (Reference: TMS at 0.00 ppm) Frequency: 400 MHz[1]

Aromatic Region (7.0 – 9.0 ppm)

The pyridine ring exhibits a classic 1,2,4-substitution pattern (2-alkyl, 5-bromo).

  • δ 8.60 (1H, d, J = 2.4 Hz, H-6):

    • Assignment: The proton ortho to the ring nitrogen and meta to the bromine.[1][2]

    • Mechanistic Insight: Most deshielded due to the electronegativity of Nitrogen.[1][2] The small coupling constant (J ~2.4 Hz) is a meta-coupling to H-4.[1][2]

  • δ 7.78 (1H, dd, J = 8.4, 2.4 Hz, H-4):

    • Assignment: Para to the nitrogen.[1][2]

    • Mechanistic Insight: Appears as a doublet of doublets.[1][2] It couples ortho to H-3 (J ~8.[1][2]4) and meta to H-6 (J ~2.4).[1][2]

  • δ 7.28 (1H, d, J = 8.4 Hz, H-3):

    • Assignment: Meta to the nitrogen, ortho to the alkyl group.[2]

    • Mechanistic Insight: This signal is often the most shielded aromatic proton.[1][2] Note: In CDCl₃, this may overlap with the residual solvent peak (7.26 ppm).[2] Verification in DMSO-d6 is recommended if integration is ambiguous.

Aliphatic Region (0.0 – 3.0 ppm)[1][2]
  • δ 2.85 (2H, s, -CH₂-NH₂):

    • Assignment: Methylene protons adjacent to the primary amine.[1][2]

    • Validation: Must be a sharp singlet.[1][2] If it appears as a doublet, it implies protonation and coupling to NH protons (seen in DMSO salts).[2]

  • δ 1.32 (6H, s, -C(CH₃)₂-):

    • Assignment: Gem-dimethyl protons.[1][2]

    • Validation: A strong singlet integrating to 6H.[1][2]

  • δ ~1.4 (2H, br s, -NH₂):

    • Assignment: Amine protons.[1][2][3][4]

    • Behavior: Highly variable.[1][2] Concentration dependent.[1][2] May not be visible in dilute samples.[1][2]

Experimental Protocol: Self-Validating Acquisition

To ensure the data generated matches the standards above, follow this protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the oil/solid.

  • Solvent: Add 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS v/v.

  • Filtration: If the sample was derived from a reduction using metal catalysts (Raney Ni, Pd/C), filter through a small plug of Celite or cotton wool into the NMR tube to remove paramagnetic particulates which broaden lines.[2]

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary carbons and isolated aromatic protons (H-6) have long T1 relaxation times.[1][2] A short D1 (< 1s) will under-integrate the H-6 proton, leading to false impurity calculations.[1]

  • Scans (NS): 16 (sufficient for >5 mg); increase to 64 for <2 mg.[1][2]

Step 3: Processing
  • Phasing: Manual phasing is required for the H-6 doublet to ensure the baseline is flat.[1][2]

  • Integration: Calibrate the Gem-dimethyl singlet to 6.00 H.

    • Check: The H-6 doublet should integrate to 0.95–1.05 H. If it is <0.90, check D1 parameter or paramagnetic impurities.[1][2]

Synthesis Pathway & Impurity Logic

Understanding the synthesis aids in interpreting the spectra.[1][2]

Synthesis_Pathway Nitrile Precursor (Nitrile) No CH2 signal Reaction Reduction (BH3 or H2/Ni) Nitrile->Reaction Product Target Amine CH2 singlet @ 2.85 Reaction->Product Major Path Impurity Impurity (Des-Bromo) H-6 becomes ddd Reaction->Impurity Over-reduction

Figure 2: Synthetic origin of the amine and potential side-reactions.[1]

Critical Quality Attribute (CQA): If the reduction conditions are too harsh (e.g., H₂/Pd-C with high pressure), the Bromine at position 5 is labile.[2]

  • Detection: Look for a new multiplet at ~7.1–7.2 ppm (H-5 of pyridine) and a change in the splitting of H-6 from a doublet (d) to a doublet of doublets (dd) or doublet of triplets.[1][2]

References

  • General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[1][2] [1][2]

  • Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] [Link]

  • Synthetic Context (Nitrile Reduction): Patent WO2010100475A1.[1][2] Preparation of Pyridine Derivatives as Kinase Inhibitors. (Describes the synthesis of the 5-bromo-2-(1-amino-2-methylpropan-2-yl)pyridine fragment). [1][2]

Sources

Comparative

Comparative Guide: Reactivity of 5-Bromo vs. 5-Chloro Pyridine Derivatives

[1] Executive Summary In the structural optimization of pyridine-based pharmacophores, the choice between 5-bromo and 5-chloro substituents is rarely a trivial matter of cost. While 5-chloropyridines offer significant ra...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the structural optimization of pyridine-based pharmacophores, the choice between 5-bromo and 5-chloro substituents is rarely a trivial matter of cost. While 5-chloropyridines offer significant raw material cost savings and enhanced metabolic stability, they impose strict limitations on synthetic versatility.

The core distinction lies in the C–X bond dissociation energy (BDE) and the resulting barrier to oxidative addition. 5-Bromopyridines are the "workhorse" substrates for broad-scope palladium catalysis and lithium-halogen exchange. 5-Chloropyridines, conversely, function best as inert scaffolds or require specialized "designer" ligands (e.g., Buchwald biaryl phosphines) to activate.

This guide delineates the mechanistic divergence between these two analogues, providing validated protocols and decision frameworks for their application in drug discovery.

Fundamental Physicochemical Properties[2][3]

The reactivity difference is rooted in the bond strength relative to the electron-deficient nature of the pyridine ring. The 5-position (meta-like) is the least electron-deficient carbon in the ring, making it behave similarly to a deactivated benzene.

Property5-Bromo-Pyridine5-Chloro-PyridineImpact on Reactivity
C–X Bond Dissociation Energy (BDE) ~80–83 kcal/mol~95–96 kcal/molCritical: Cl requires ~15 kcal/mol more energy to break, significantly slowing oxidative addition [1, 6].
C–X Bond Length 1.89 Å1.73 ÅBr bond is longer and more accessible to metal centers.
Electronegativity (Pauling) 2.963.16Cl is more withdrawing, slightly deactivating the ring further, but the bond strength dominates the reactivity profile.
Li-Halogen Exchange Rate Fast (

)
Negligible / SlowBr exchanges at -78°C; Cl is often inert or requires forcing conditions that degrade the ring.

Reaction Class I: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[4][5]

The Suzuki coupling represents the most common transformation for these substrates. The rate-determining step (RDS) for 5-halopyridines is almost exclusively oxidative addition (OA) .[1]

Mechanistic Insight[3][7][8][9][10]
  • 5-Bromo: The OA barrier is low. Standard Pd(0) sources (e.g.,

    
     or 
    
    
    
    ) are sufficient. The reaction proceeds rapidly at 60–80°C.
  • 5-Chloro: The OA barrier is high. Standard triphenylphosphine ligands often fail to promote insertion before the catalyst deactivates. Successful coupling requires electron-rich, bulky ligands (e.g., XPhos, SPhos,

    
    ) to increase the electron density on Pd(0) and facilitate the cleavage of the strong C–Cl bond [2, 10].
    
Visualization: Oxidative Addition Energy Landscape

The following diagram illustrates the kinetic barrier difference that dictates catalyst choice.

OxidativeAddition Start Pd(0) + Substrate TS_Br TS: C-Br Insertion (Low Barrier) Start->TS_Br Fast TS_Cl TS: C-Cl Insertion (High Barrier) Start->TS_Cl Slow / Rate Limiting Int_Br Pd(II)-Br Species (Stable Intermediate) TS_Br->Int_Br Int_Cl Pd(II)-Cl Species (Requires Bulky Ligand) TS_Cl->Int_Cl Ligand Ligand Influence: SPhos/XPhos lowers TS_Cl energy Ligand->TS_Cl

Figure 1: Comparative energy landscape for oxidative addition. The high barrier for C-Cl necessitates specialized ligands.

Experimental Protocol: Suzuki Coupling of 5-Bromopyridine

This protocol is validated for 5-bromo derivatives. For 5-chloro, substitute the catalyst with


 + XPhos.
  • Setup: Charge a reaction vial with 5-bromopyridine derivative (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) to reach a concentration of 0.2 M.

  • Catalyst: Add

    
      (3–5 mol%). Note: dppf is preferred over 
    
    
    
    for heterocyclic stability.
  • Reaction: Seal and heat to 80°C for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

Reaction Class II: Lithium-Halogen Exchange

This is the definitive differentiator. If your synthetic route requires generating a nucleophilic pyridine (pyridyl anion) to attack an aldehyde, ketone, or electrophile, you must use the 5-bromo derivative.

  • 5-Bromo: Undergoes rapid exchange with

    
    -BuLi at -78°C.
    
  • 5-Chloro: Is generally inert to Li-exchange under standard conditions. Forcing conditions (higher temps) usually result in nucleophilic attack of the butyl group onto the pyridine ring (addition-elimination) or "halogen dance" rearrangements rather than clean exchange [9, 13].

Experimental Protocol: Generation of 5-Lithio Species

Strict anhydrous conditions required.

  • Preparation: Dissolve 5-bromopyridine (1.0 equiv) in anhydrous THF (0.1 M) under Argon.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Ensure internal temp stabilizes.

  • Exchange: Add

    
    -Butyllithium  (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
    
    • Critical: Do not allow temp to rise above -70°C to prevent decomposition of the lithio-pyridine.

  • Aging: Stir at -78°C for 30–45 minutes. The species is now ready.

  • Quench: Add the electrophile (e.g., benzaldehyde, DMF) dropwise.

  • Warm: Allow to warm to RT slowly over 2 hours.

Case Study: Orthogonal Chemoselectivity

Scenario: You have 5-bromo-2-chloropyridine . Which halogen reacts first?

This molecule is a "privileged scaffold" because it allows sequential functionalization.

  • Pd-Catalysis (Suzuki): The 5-Br reacts preferentially.[2][3] Despite the 2-position being more electron-deficient, the weak C-Br bond drives the oxidative addition preference [1, 10].[3]

  • Nucleophilic Aromatic Substitution (

    
    ):  The 2-Cl  reacts preferentially.[2] The 5-position is not activated for 
    
    
    
    (no resonance stabilization of the Meisenheimer complex).
Visualization: Chemoselectivity Workflow

Chemoselectivity Start 5-Bromo-2-chloropyridine Path_Suzuki Path A: Suzuki Coupling (Pd-Cat, Boronic Acid) Start->Path_Suzuki  Preferential Reaction   Path_SnAr Path B: SnAr Reaction (Amine/Alkoxide, Heat) Start->Path_SnAr  Alternative Route   Product_Suzuki 5-Aryl-2-chloropyridine Path_Suzuki->Product_Suzuki Mech_Suzuki Mechanism: Oxidative Addition favors weaker C-Br bond Product_Suzuki->Mech_Suzuki Product_SnAr 5-Bromo-2-amino/alkoxypyridine Path_SnAr->Product_SnAr Mech_SnAr Mechanism: Nucleophilic Attack favors electron-poor C-2 pos Product_SnAr->Mech_SnAr

Figure 2: Divergent synthetic pathways for 5-bromo-2-chloropyridine. The 5-Br is the handle for metal catalysis; the 2-Cl is the handle for nucleophilic substitution.

Decision Matrix: When to Use Which?

RequirementChoose 5-Bromo Choose 5-Chloro
Reaction Type Suzuki, Heck, Negishi, Buchwald

(at 2/4 pos), or late-stage Suzuki (with specialized ligands)
Lithiation Required (via Li-Hal exchange)Avoid (Does not work)
Cost Sensitivity Low/Medium (Discovery Phase)High (Process/Manufacturing Phase)
Metabolic Stability Lower (Br is a metabolic soft spot)Higher (Cl is robust against P450)
Orthogonality Needed (if Cl is elsewhere on ring)N/A

References

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from 3

  • Royal Society of Chemistry. (2014). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Retrieved from 4

  • University of Victoria. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Retrieved from 5

  • NIH/PubMed. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity. Retrieved from 6

  • ResearchGate. (2025). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition. Retrieved from 7

  • Quora/Chemistry Community. (2018). Bond dissociation energy comparison C-Cl vs C-Br. Retrieved from 8

  • NIH/PubMed. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton. Retrieved from 9

  • BenchChem. (2025).[7] A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from 2

  • Scribd. (2010). Lithium Halogen Exchange in Pyridine: Methods and Yields. Retrieved from 10

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling: Mechanism and Trends. Retrieved from 11

  • Harvard University. (1990). Mechanism of Lithium-Halogen Exchange: Review. Retrieved from 12

  • MDPI. (2022). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from 13

  • ResearchGate. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from 14

Sources

Validation

A Guide to the Vibrational Landscape of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine: An Infrared Spectroscopy Analysis

Abstract: In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine represents a sca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine represents a scaffold incorporating several key functional groups: a disubstituted pyridine ring, a halogen, a sterically hindered aliphatic primary amine, and a gem-dimethyl group. Each of these moieties imparts a unique signature in the mid-infrared spectrum. This guide provides an in-depth analysis of the expected characteristic infrared (IR) absorption peaks for this molecule. We will deconstruct the spectrum into its constituent vibrational modes, offer a comparative framework against analogous structures, and provide a validated protocol for acquiring high-fidelity spectral data. This document is intended for researchers and scientists who utilize vibrational spectroscopy for the structural elucidation and quality control of complex organic molecules.

Molecular Architecture and Key Vibrational Modes

The utility of IR spectroscopy lies in its ability to probe the specific vibrational modes of covalent bonds within a molecule. The structure of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine is rich with spectrally active groups. A systematic evaluation begins with dissecting the molecule into its core components, as illustrated below.

Caption: Key functional groups and their associated vibrational modes.

Predictive Spectral Analysis and Peak Assignment

Based on established group frequencies, we can predict the characteristic IR absorptions for the title compound. The following table summarizes the most diagnostically significant peaks.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3350Medium, SharpAsymmetric N-H StretchPrimary Amine (-NH₂)
3350 - 3250Medium, SharpSymmetric N-H StretchPrimary Amine (-NH₂)
3100 - 3010Weak to MediumC-H StretchPyridine Ring
2980 - 2950StrongAsymmetric C-H Stretch-CH₃ (gem-dimethyl)
2940 - 2915MediumAsymmetric C-H Stretch-CH₂-
2880 - 2860MediumSymmetric C-H Stretch-CH₃ (gem-dimethyl)
1650 - 1580MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
1600 - 1585MediumC=C / C=N In-Ring StretchPyridine Ring
1500 - 1400Medium to StrongC=C / C=N In-Ring StretchPyridine Ring
~1465MediumC-H Bend (Scissoring)-CH₂-
~1380 & ~1365MediumC-H Symmetric Bend (Doublet)gem-dimethyl
1250 - 1020Weak to MediumC-N StretchAliphatic Amine
900 - 675StrongC-H Out-of-Plane BendSubstituted Pyridine
690 - 515Medium to StrongC-Br StretchBromo-aromatic
Detailed Breakdown by Spectral Region:
  • The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹): This high-frequency region is often the most straightforward to interpret. The primary amine (-NH₂) group is expected to produce two distinct, sharp-to-medium intensity bands corresponding to the asymmetric and symmetric N-H stretches.[1][2] These are typically less broad than the O-H absorptions of alcohols.[2] Just above 3000 cm⁻¹, weak to medium peaks arise from the sp² C-H stretching of the pyridine ring.[3][4] In contrast, the strong, sharp absorptions just below 3000 cm⁻¹ are unambiguously assigned to the sp³ C-H stretching of the methyl and methylene groups.[5][6]

  • The Double-Bond and Bending Region (1700 - 1300 cm⁻¹): This region contains key diagnostic peaks. A medium intensity band between 1650-1580 cm⁻¹ is characteristic of the N-H scissoring vibration of the primary amine.[1] This can sometimes be mistaken for a C=O stretch by novices, but its position and intensity are distinct. The pyridine ring itself gives rise to several C=C and C=N in-ring stretching vibrations, typically appearing in the 1600-1400 cm⁻¹ range.[3][7][8] A hallmark of the gem-dimethyl group is the appearance of a doublet, with two bands of roughly equal intensity around 1380 cm⁻¹ and 1365 cm⁻¹. This splitting arises from the interaction of the symmetric bending modes of the two methyl groups attached to the same carbon.

  • The Fingerprint Region (1300 - 500 cm⁻¹): While complex, this region contains highly valuable information. The aliphatic C-N stretch is expected here as a weak or medium band between 1250-1020 cm⁻¹.[1] The substitution pattern on the pyridine ring dictates the position of strong C-H out-of-plane (oop) bending bands between 900-675 cm⁻¹.[4][8] Finally, the C-Br stretching vibration is anticipated at the low-frequency end of the spectrum, typically between 690-515 cm⁻¹.[3] Its high intensity is due to the large change in dipole moment during the vibration.

Comparative Analysis: Isolating Functional Group Contributions

To build confidence in peak assignments, it is instructive to compare the expected spectrum with that of structurally related alternatives.

  • Alternative 1: 2-Bromo-5-(tert-butyl)pyridine. This analogue lacks the primary amine. Its spectrum would be devoid of the characteristic N-H stretching and bending peaks. This direct comparison validates the assignment of the bands at ~3400, ~3300, and ~1610 cm⁻¹ to the -NH₂ group in our target molecule.

  • Alternative 2: 1-Amino-2,2-dimethyl-3-phenylpropane. This molecule replaces the bromopyridine moiety with a simple phenyl ring. Its spectrum would lack the C-Br stretch and the specific C=C/C=N ring stretches and C-H out-of-plane bending patterns characteristic of the 2,5-disubstituted pyridine ring. This comparison highlights the unique spectral signature of the heterocyclic aromatic system.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Trustworthy data is the bedrock of accurate analysis. The following protocol outlines the steps for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine.

Objective: To obtain a clean, high-resolution mid-IR spectrum suitable for structural elucidation.

Methodology: KBr Pellet Preparation

  • Sample Preparation: Gently grind ~1-2 mg of the amine sample with ~100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogenous powder. Causality: Grinding ensures the sample is evenly dispersed and particle size is smaller than the IR wavelength, minimizing scattering effects.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc. Causality: High pressure fuses the KBr into a solid matrix that is transparent to IR radiation, holding the sample in the beam path.

  • Background Collection: Ensure the spectrometer's sample compartment is empty and clean. Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). Trustworthiness: The background scan measures the spectrum of atmospheric CO₂ and H₂O, which is then subtracted from the sample spectrum to yield a pure spectrum of the analyte.

  • Sample Analysis: Place the KBr pellet into the sample holder in the spectrometer. Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing: The instrument software will automatically perform the background subtraction. Process the resulting spectrum by performing a baseline correction if necessary. Label the significant peaks.

Conclusion

The infrared spectrum of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine is a rich tapestry of information. The key diagnostic features for its identification are the pair of N-H stretching bands (~3400-3300 cm⁻¹), the N-H bending vibration (~1610 cm⁻¹), the characteristic aromatic ring stretches (~1600-1400 cm⁻¹), the gem-dimethyl doublet (~1380 & ~1365 cm⁻¹), and the strong C-Br absorption in the low-frequency region (<700 cm⁻¹). By systematically analyzing these regions and comparing them to related structures, researchers can confidently confirm the identity and purity of this important molecular scaffold.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d₂, and Pyridine-3,5-d₂. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Chapter 2: Synthesis and characterisation of chromium(III) complexes. Retrieved from [Link]

  • Chemistry Steps. (2025). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Misra, S. N., Misra, T. N., & Mehrotra, R. C. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Taylor & Francis Online. (2006). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides. Spectroscopy Letters. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • ResearchGate. (n.d.). Introduction of the gem-dimethyl group. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Tables of Molecular Vibrational Frequencies. Retrieved from [Link]

  • ResearchGate. (2025). The gem-dimethyl effect on reactivities in cyclizations. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • PubMed. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]

Sources

Comparative

Comparison of linear vs branched amine linkers in drug discovery

Topic: Comparison of Linear vs. Branched Amine Linkers in Drug Discovery Content Type: Publish Comparison Guide Executive Summary In modern drug discovery, the "linker"—the chemical bridge connecting a bioactive payload...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Linear vs. Branched Amine Linkers in Drug Discovery Content Type: Publish Comparison Guide

Executive Summary

In modern drug discovery, the "linker"—the chemical bridge connecting a bioactive payload to a delivery vehicle or targeting moiety—is no longer a passive spacer. It is a critical determinant of pharmacokinetics (PK), stability, and therapeutic index.

This guide compares Linear Amine Linkers (e.g., alkyl amines, linear PEG-amines) against Branched Amine Linkers (e.g., dendrimeric amines, branched ionizable lipids, multi-arm PEGs). While linear linkers offer synthetic simplicity and minimal steric interference, branched architectures are increasingly favored for their ability to enhance solubility, increase drug loading (DAR), and facilitate endosomal escape in lipid nanoparticles (LNPs).

Part 1: Critical Analysis by Application

Antibody-Drug Conjugates (ADCs) & PROTACs

In bioconjugation, amine linkers often facilitate the attachment of cytotoxic payloads to antibodies (ADCs) or E3 ligase ligands to proteins of interest (PROTACs).

FeatureLinear Linkers (Alkyl/PEG)Branched Linkers (Dendrimeric/Multi-arm)
Drug-to-Antibody Ratio (DAR) Limited (DAR 2-4): High loading often leads to hydrophobicity-driven aggregation.High (DAR 8+): Branched structures (e.g., glutamic acid or lysine scaffolds) mask hydrophobic payloads, maintaining solubility at high DAR.
Plasma Stability Moderate: Susceptible to enzymatic attack if not sterically protected.High: The "Umbrella Effect" of branching sterically shields the cleavage site from plasma esterases/proteases, prolonging circulation half-life (

).
Cleavage Efficiency Fast: Enzymes (e.g., Cathepsin B) easily access the cleavage site.Tunable/Slow: Steric bulk can hinder enzyme access. Design Tip: A spacer is often required between the branch point and the cleavage site to restore enzymatic efficiency.
PROTAC Efficacy Flexible: Good for finding the initial "reach" between proteins.Rigid/Soluble: Branching (e.g., piperazine incorporation) can "lock" bioactive conformations, improving ternary complex stability (

).
Lipid Nanoparticles (LNPs) for RNA Delivery

"Amine linkers" in this context refer to the ionizable amine headgroups and tails of lipids used to encapsulate mRNA.

  • Linear Ionizable Lipids: Standard alkyl tails (e.g., DLin-MC3-DMA). Effective but often require higher doses.

  • Branched Ionizable Lipids: Branched tails (e.g., isodecyl, phytanyl) or headgroups.

    • Mechanism: Branched tails create a "cone-shaped" lipid geometry. This increases the critical packing parameter (

      
      ), promoting the formation of the inverted hexagonal phase (
      
      
      
      ) required for fusion with the endosomal membrane and subsequent mRNA release.
    • Data: Branched lipids have demonstrated up to 10-fold higher in vivo transfection efficiency compared to linear analogs due to superior endosomal escape.

Part 2: Visualization of Mechanisms

Diagram 1: Steric Shielding & Drug Loading in ADCs

This diagram illustrates how branched linkers allow for higher drug loading (High DAR) while shielding the hydrophobic payload from the aqueous environment, preventing aggregation.

ADC_Linker_Comparison cluster_linear Linear Linker (Aggregates) cluster_branched Branched Linker (Soluble/Shielded) L_Ab Antibody L_Linker Linear Chain L_Ab->L_Linker L_Payload Hydrophobic Payload L_Linker->L_Payload L_Payload->L_Payload Aggregation B_Ab Antibody B_Core Branched Core (e.g., Lys/Glu) B_Ab->B_Core B_PEG PEG Shield B_Core->B_PEG Shields Payloads B_Payload1 Payload 1 B_Core->B_Payload1 B_Payload2 Payload 2 B_Core->B_Payload2

Caption: Comparison of linear linkers leading to payload aggregation vs. branched linkers utilizing PEG shields to maintain solubility at high DAR.

Diagram 2: LNP Endosomal Escape Mechanism

Branched lipids facilitate the transition to the inverted hexagonal phase, crucial for releasing mRNA into the cytoplasm.

LNP_Mechanism cluster_linear Linear Lipids cluster_branched Branched Lipids Lin_Lipid Cylindrical Shape Lin_Phase Lamellar Phase (Stable/Trapped) Lin_Lipid->Lin_Phase Forms Endosome Endosomal Membrane Lin_Phase->Endosome Low Fusion Br_Lipid Cone Shape Br_Phase Inverted Hexagonal (Membrane Fusion) Br_Lipid->Br_Phase Promotes Br_Phase->Endosome High Fusion Escape mRNA Release Endosome->Escape Cytosolic Entry

Caption: Branched lipid tails induce cone-shaped geometry, promoting membrane fusion and mRNA escape.

Part 3: Experimental Protocols

Protocol A: Plasma Stability Assay (Linker Cleavage)

Objective: Quantify the stability of linear vs. branched linkers in biological matrices. Rationale: Branched linkers often exhibit delayed cleavage due to steric hindrance.

  • Preparation:

    • Prepare 10 mM stock solutions of Linear-Linker-Payload and Branched-Linker-Payload in DMSO.

    • Thaw pooled human/mouse plasma at 37°C.

  • Incubation:

    • Dilute stock 1:100 into plasma (final conc. 100 µM) to minimize DMSO effects (<1%).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Time points: 0, 15, 30, 60 min, 2, 4, 8, 24 hrs.

    • At each point, remove 50 µL aliquot.

  • Quenching & Extraction:

    • Add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

    • Vortex for 30s; Centrifuge at 14,000 x g for 10 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Metric: Plot % Parent Remaining vs. Time. Calculate

      
       using first-order kinetics (
      
      
      
      ).
Protocol B: LNP Transfection Efficiency (In Vitro)

Objective: Compare gene delivery efficiency of linear vs. branched ionizable amines.

  • LNP Formulation:

    • Mix Ionizable Lipid (Linear or Branched) : DSPC : Cholesterol : PEG-Lipid (molar ratio 50:10:38.5:1.5).

    • Dissolve in ethanol. Mix with mRNA (e.g., Firefly Luciferase) in acidic buffer (pH 4.0) using a microfluidic mixer (flow rate ratio 3:1 aqueous:ethanol).

    • Dialyze against PBS to remove ethanol.

  • Cell Treatment:

    • Seed HeLa or HepG2 cells (10,000 cells/well) in 96-well plates.

    • Treat with LNPs at varying mRNA doses (0.1 - 1.0 µg/mL).

  • Readout (24h later):

    • Add Luciferase substrate. Measure luminescence.

    • Metric: Total Flux (photons/sec) normalized to cell viability (MTS assay).

    • Expected Result: Branched lipids typically yield 2-5x higher luminescence due to enhanced endosomal escape.

Part 4: Comparative Data Summary

The following data summarizes typical fold-changes observed in literature when switching from linear to branched architectures.

MetricLinear LinkerBranched LinkerFold Improvement
ADC Aggregation (DAR 8) High (>50% aggregates)Low (<5% aggregates)~10x Stability
Plasma Half-life (

)
2-4 hours (if unshielded)12-24 hours3-6x Extension
LNP mRNA Transfection BaselineHigh Efficiency2-10x Potency
Synthesis Complexity Low (1-2 steps)High (3-5+ steps)Negative Impact

References

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 2021.

  • Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape. American Chemical Society (ACS) Nano, 2024.

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Antitumor Therapy, 2020.

  • Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? Molecules, 2024.

  • Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA. Advanced Science, 2022.

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